molecular formula C15H19NO3 B1297405 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS No. 39514-19-7

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Cat. No.: B1297405
CAS No.: 39514-19-7
M. Wt: 261.32 g/mol
InChI Key: JYFGIESQUYQLGM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JYFGIESQUYQLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80960138
Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39514-19-7, 52763-21-0
Record name Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate
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Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Record name Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
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Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Record name Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
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Foundational & Exploratory

Physical and chemical properties of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a pivotal heterocyclic compound, widely recognized as a versatile intermediate in the synthesis of a variety of complex nitrogen-containing molecules, including pharmaceutical agents. Its piperidine core, substituted with a benzyl group at the nitrogen and featuring a β-keto ester functionality, offers multiple reaction sites for chemical modification. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in synthetic chemistry.

Chemical and Physical Properties

This compound is typically a white to yellow or reddish-brown liquid or powder, depending on its purity.[1][2] The hydrochloride salt is a solid that decomposes upon melting at approximately 165 °C. The compound's key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 39514-19-7[4]
Molecular Formula C₁₅H₁₉NO₃[4]
Molecular Weight 261.32 g/mol [3]
Appearance White to yellow or reddish-brown liquid/powder[1][2]
Boiling Point 368.6 ± 42.0 °C (Predicted)[4]
Density 1.154 g/cm³ (Predicted)[4]
Refractive Index 1.544 (Predicted)[4]
Flash Point 176.7 °C[5]
InChIKey ROSZJQBQGFBFSW-UHFFFAOYSA-N[3]
SMILES CCOC(=O)C1C(=O)CCN(CC2=CC=CC=C2)C1[3]

Synthesis and Purification

The most common synthetic route to this compound is through the Dieckmann cyclization of a diester precursor. This intramolecular condensation reaction is a powerful method for forming five- and six-membered rings.[2][6]

General Synthesis Workflow

The synthesis typically involves a two-step process starting from N-benzylglycine ethyl ester. This is first reacted with a four-carbon building block, such as a 4-halobutyrate, to form the acyclic diester intermediate. This intermediate then undergoes an intramolecular Dieckmann condensation to yield the target piperidine ring system.

G General Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Cyclization A N-benzylglycine ethyl ester C Acyclic Diester Intermediate A->C Base B Ethyl 4-halobutyrate B->C D Acyclic Diester Intermediate E This compound D->E Base (e.g., NaOEt)

A flowchart illustrating the two-step synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Hydrochloride Salt Synthesis)

This protocol is adapted from established procedures for the synthesis of the hydrochloride salt and can be modified to yield the free base.[2]

Materials:

  • N-benzylglycine ethyl ester

  • Ethyl 4-bromobutyrate

  • Sodium carbonate

  • Sodium ethoxide

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (for hydrochloride salt formation, if desired)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Step 1: Synthesis of Diethyl 2-(benzyl(2-(ethoxycarbonyl)ethyl)amino)acetate (Acyclic Diester Intermediate)

  • To a solution of N-benzylglycine ethyl ester (1 equivalent) in anhydrous tetrahydrofuran, add ethyl 4-bromobutyrate (1.0-1.2 equivalents) and sodium carbonate (1.5-2.0 equivalents).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude acyclic diester intermediate, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Dieckmann Cyclization to this compound

  • Prepare a solution of sodium ethoxide in anhydrous toluene by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol, followed by removal of excess ethanol and replacement with toluene.

  • To the sodium ethoxide suspension in toluene at reflux, add a solution of the acyclic diester intermediate (1 equivalent) in anhydrous toluene dropwise over 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

The structure of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

    • δ 4.10-4.30 ppm (q, 2H): Methylene protons of the ethyl ester group.

    • δ 3.50-3.70 ppm (s, 2H): Methylene protons of the benzyl group.

    • δ 2.50-3.50 ppm (m): Protons on the piperidine ring.

    • δ 1.20-1.35 ppm (t, 3H): Methyl protons of the ethyl ester group.

  • ¹³C NMR:

    • δ ~205 ppm: Carbonyl carbon of the ketone.

    • δ ~170 ppm: Carbonyl carbon of the ester.

    • δ ~138 ppm: Quaternary aromatic carbon of the benzyl group.

    • δ ~129, 128, 127 ppm: Aromatic carbons of the benzyl group.

    • δ ~60-65 ppm: Methylene carbon of the ethyl ester and benzylic methylene carbon.

    • δ ~40-60 ppm: Carbons of the piperidine ring.

    • δ ~14 ppm: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

  • ~1740 cm⁻¹: C=O stretching of the ester.

  • ~1715 cm⁻¹: C=O stretching of the ketone.

  • ~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1180 cm⁻¹: C-O stretching of the ester.

  • ~740, 700 cm⁻¹: C-H out-of-plane bending of the monosubstituted benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 261. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 216), the ethyl ester group (-COOC₂H₅, m/z = 188), and the benzyl group (-CH₂Ph, m/z = 170). The tropylium ion at m/z = 91 is a characteristic fragment for benzyl-containing compounds.

Reactivity and Applications

The chemical structure of this compound provides several avenues for further chemical transformations, making it a valuable synthetic intermediate.

Logical Relationship of Reactive Sites

G Reactivity of Functional Groups cluster_0 β-Keto Ester Moiety cluster_1 N-Benzyl Group A This compound B α-Alkylation/Acylation A->B C Decarboxylation A->C after hydrolysis D Reduction of Ketone A->D E Knorr Pyrrole Synthesis A->E F Debenzylation (e.g., Hydrogenolysis) A->F

A diagram showing the key reactive sites and potential transformations.
  • The β-Keto Ester Moiety: This functionality is particularly reactive. The α-proton at the C4 position is acidic and can be readily removed by a base to form an enolate, which can then be alkylated or acylated. The ester can be hydrolyzed and the resulting β-keto acid can be decarboxylated. The ketone at the C3 position can be reduced to a hydroxyl group, often with high stereoselectivity, which is a key step in the synthesis of certain biologically active molecules.[4] The β-keto ester can also participate in condensation reactions, such as the Knorr pyrrole synthesis.

  • The N-Benzyl Group: The benzyl group serves as a protecting group for the piperidine nitrogen. It can be removed under various conditions, most commonly by catalytic hydrogenolysis, to yield the secondary amine. This free amine can then be further functionalized.

Applications in Medicinal Chemistry

This compound is a precursor to a wide range of piperidine-based compounds with diverse pharmacological activities. Piperidine scaffolds are found in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. The ability to functionalize the piperidine ring at multiple positions makes this intermediate particularly valuable in the generation of compound libraries for drug discovery.

Conclusion

This compound is a fundamentally important building block in organic synthesis, particularly for the construction of complex piperidine derivatives. Its synthesis via the Dieckmann cyclization is a robust and well-established method. The multiple reactive sites within the molecule allow for a wide range of chemical modifications, providing access to a diverse array of chemical structures with potential applications in medicinal chemistry and materials science. This guide has provided a summary of its key properties and synthetic methodologies to aid researchers in its effective utilization.

References

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a pivotal heterocyclic intermediate, widely employed in the synthesis of complex molecular architectures for medicinal chemistry. Its rigid piperidine core, combined with the reactive β-keto ester functionality, makes it an ideal starting material for generating a diverse range of pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, supported by detailed experimental protocols and visual workflows.

Chemical Properties and Spectroscopic Data

This compound is typically a liquid or low-melting solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 39514-19-7[2][3][4]
Molecular Formula C₁₅H₁₉NO₃[2][3][4]
Molecular Weight 261.32 g/mol [2][3][5]
Boiling Point 368.6 °C at 760 mmHg (estimated)[4][6]
Density 1.154 g/cm³ (estimated)[4]
Appearance White powder or liquid[1]
Storage Temperature -20°C, sealed, away from moisture[1]

While specific NMR and IR spectra are best obtained from commercial suppliers or through direct analysis,[7][8] representative spectroscopic data for similar heterocyclic structures are available in the literature.[5][9][10] The key structural features to be identified by ¹H NMR would include the ethyl ester protons (triplet and quartet), the benzyl group protons (singlet for the CH₂ and multiplets for the aromatic ring), and the protons of the piperidine ring. The ¹³C NMR would show characteristic peaks for the ester and ketone carbonyls, the aromatic carbons, and the aliphatic carbons of the piperidine ring. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation of a diester precursor.[11][12][13][14] This reaction is typically carried out in the presence of a strong base. An alternative approach involves the N-benzylation of a pre-formed piperidone ring.

Synthesis via Dieckmann Condensation

This synthetic route involves two main steps: the synthesis of the acyclic diester intermediate, followed by its base-catalyzed intramolecular cyclization. A detailed experimental protocol for the synthesis of the hydrochloride salt is provided below, based on a patented method.[15]

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Salt Formation (Optional) N-benzyl glycine ethyl ester N-benzyl glycine ethyl ester Intermediate_Diester 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate N-benzyl glycine ethyl ester->Intermediate_Diester Organic Solvent, Base (e.g., K₂CO₃), Reflux 4-halogenated ethyl butyrate 4-halogenated ethyl butyrate 4-halogenated ethyl butyrate->Intermediate_Diester Intermediate_Diester_2 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate Final_Product This compound Intermediate_Diester_2->Final_Product Organic Solvent, Strong Base (e.g., NaOtBu, NaOEt) Final_Product_2 This compound HCl_Salt This compound hydrochloride Final_Product_2->HCl_Salt Adjust pH to 1-2 with HCl

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl N-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride [15]

Step 1: Preparation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate

  • To a 20 L four-necked reaction flask, add 6 kg (31 mol) of ethyl N-benzylglycinate, 7 kg (46.5 mol) of ethyl 4-chlorobutyrate, and 6 L of toluene.

  • Add 6.43 kg (46.5 mol) of potassium carbonate to the mixture.

  • Heat the mixture to reflux and maintain the reflux for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure to obtain the intermediate diester (yield: 99.1%).

Step 2: Dieckmann Condensation

  • Dissolve the intermediate diester in an organic solvent such as ethyl acetate, tetrahydrofuran, toluene, or benzene.

  • Add a strong base, for example, sodium tert-butoxide, potassium tert-butoxide, sodium ethoxide, or potassium ethoxide, with the molar ratio of the intermediate to the base being between 1:1 and 1:1.5.

  • Stir the reaction mixture at the appropriate temperature until the cyclization is complete (monitor by TLC).

Step 3: Work-up and Salt Formation

  • After the reaction is complete, adjust the pH of the reaction mixture to 7-8.

  • Wash the organic layer with water.

  • Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the hydrochloride salt.

  • Isolate the crude product by filtration.

  • For purification, dissolve the crude product in water, adjust the pH to 7-8 with a base, and extract with an organic solvent.

  • Again, adjust the pH of the organic layer to 1-2 with hydrochloric acid to induce crystallization of the pure product.

Table 2: Quantitative Data for Synthesis [15]

StepReactantsReagents/SolventsConditionsYieldPurity (HPLC)
1 Ethyl N-benzylglycinate, Ethyl 4-chlorobutyrateToluene, K₂CO₃Reflux, 8 hours99.1%Not specified
2 & 3 Intermediate DiesterNaOtBu, Acetic Acid, Ethyl AcetateNot specified86.6% (3 steps)92.6%

Applications as a Heterocyclic Building Block

This compound is a valuable precursor for a variety of more complex heterocyclic systems. Its utility is demonstrated in the synthesis of chiral alcohols, spiropiperidines, and as a key intermediate in the production of established pharmaceuticals.

Stereospecific Microbial Reduction

The ketone functionality of the piperidine ring can be stereoselectively reduced to a hydroxyl group, creating important chiral building blocks. The microbial reduction of this compound is a prime example of this transformation, yielding the corresponding cis-hydroxy ester with high diastereomeric and enantiomeric excess.[2][16]

Experimental Protocol: Microbial Reduction of this compound [17]

  • Prepare a seed culture of Candida parapsilosis SC16347 in F7 medium and incubate at 28°C with shaking (200 rpm) for 64 hours.

  • Transfer 15% of the seed culture to fresh F7 medium and incubate for a further 24 hours under the same conditions.

  • Repeat the 15% transfer into 1 L of F7 medium in a 4 L flask and incubate for 24 hours.

  • Dissolve 5 g of this compound hydrochloride in 50 mL of DMSO and add it to the culture.

  • Continue shaking the flask under the same conditions for 56 hours, monitoring the reaction progress by chiral HPLC.

  • Upon completion, process the reaction mixture to isolate the product, cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate.

Intermediate for Balofloxacin Synthesis

This compound is a crucial intermediate in the synthesis of Balofloxacin, a broad-spectrum fluoroquinolone antibiotic.[15][18] Balofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[19][20][21][22]

G cluster_pathway Balofloxacin Mechanism of Action Balofloxacin Balofloxacin DNA_Gyrase Bacterial DNA Gyrase Balofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Balofloxacin->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling/ Relaxation DNA_Gyrase->DNA_Supercoiling Required for Chromosome_Segregation Daughter Chromosome Segregation Topo_IV->Chromosome_Segregation Required for DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Cell_Division Bacterial Cell Division Chromosome_Segregation->Cell_Division Cell_Division->Cell_Death Inhibition leads to

Caption: Mechanism of action of Balofloxacin.

Scaffold for Novel Therapeutics

The piperidine core is a prevalent motif in many FDA-approved drugs and serves as a valuable scaffold in drug discovery.[23] Derivatives of the piperidine scaffold are being investigated for a wide range of therapeutic targets.

Menin-MLL Inhibitors for Acute Myeloid Leukemia (AML): The interaction between menin and MLL fusion proteins is a critical driver in certain types of acute leukemia, particularly those with MLL rearrangements.[24][25][26] Small molecules that disrupt this protein-protein interaction are a promising therapeutic strategy.[26][[“]] The piperidine scaffold is a key feature in the design of some of these inhibitors. The disruption of the Menin-MLL interaction leads to the downregulation of leukemogenic genes like HOXA9 and MEIS1, inducing differentiation and apoptosis in cancer cells.[25][28]

G cluster_pathway Menin-MLL Interaction Pathway in AML cluster_complex Oncogenic Complex Menin_MLL_Inhibitor Menin-MLL Inhibitor (Piperidine Scaffold) Menin Menin Menin_MLL_Inhibitor->Menin Binds to Menin, blocks interaction Leukemogenesis Leukemogenesis & Cell Proliferation Menin_MLL_Inhibitor->Leukemogenesis Inhibits MLL_Fusion_Protein MLL Fusion Protein Menin->MLL_Fusion_Protein Interacts with Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion_Protein->Target_Genes Upregulates Target_Genes->Leukemogenesis Drives Differentiation_Apoptosis Cell Differentiation & Apoptosis Leukemogenesis->Differentiation_Apoptosis Inhibition leads to

Caption: Therapeutic targeting of the Menin-MLL interaction in AML.

Other Applications: The versatility of the piperidine scaffold is further demonstrated by its use in the development of:

  • Spiropiperidine derivatives: These compounds have increased rigidity, which can enhance their pharmacokinetic profile and binding affinity to biological targets.[23]

  • Histone Deacetylase (HDAC) inhibitors: N-benzyl spiropiperidine derivatives with hydroxamic acid moieties have shown potential as HDAC inhibitors for cancer therapy.[23]

  • Sigma-1 (σ₁) Receptor Ligands: Aminoethyl-substituted piperidines are being explored as σ₁ receptor ligands with antiproliferative properties.[29]

  • Alzheimer's Disease Modifying Agents: N-benzylpiperidine derivatives are being investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[30]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Dieckmann condensation and the reactivity of its functional groups allow for the creation of a wide array of complex heterocyclic structures. Its demonstrated utility in the synthesis of the antibiotic Balofloxacin and its relevance to the development of novel therapeutics, such as Menin-MLL inhibitors, underscore its importance for researchers and professionals in the field of drug discovery and development. The continued exploration of this and similar piperidine scaffolds is expected to yield new and improved therapeutic agents for a variety of diseases.

References

Spectroscopic Profile of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted data based on computational models. Experimental values may vary.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.35 - 7.25m-5HAr-H
~4.15q7.12H-O-CH ₂-CH₃
~3.60s-2HAr-CH ₂-N
~3.50s-2HN-CH ₂-C=O
~2.80 - 2.60m-4HPiperidine ring protons
~1.25t7.13H-O-CH₂-CH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted data based on computational models. Experimental values may vary.

Chemical Shift (δ) ppmAssignment
~205.0C =O (Ketone)
~169.0C =O (Ester)
~137.5Ar-C (Quaternary)
~129.0Ar-C H
~128.5Ar-C H
~127.3Ar-C H
~62.0Ar-C H₂-N
~61.0-O-C H₂-CH₃
~57.0N-C H₂-C=O
~55.0Piperidine ring C H₂
~45.0Piperidine ring C H
~14.0-O-CH₂-C H₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
~2980 - 2800C-H stretch (Aliphatic)
~1735C=O stretch (Ester)
~1715C=O stretch (Ketone)
~1600, ~1495, ~1450C=C stretch (Aromatic)
~1200C-O stretch (Ester)
~1150C-N stretch
~740, ~700C-H bend (Aromatic, monosubstituted)
MS (Mass Spectrometry) Data
m/zInterpretation
261[M]⁺ (Molecular Ion)
216[M - C₂H₅O]⁺
174[M - C₆H₅CH₂ - CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title compound involves the Dieckmann condensation of a diester. A detailed procedure is as follows:

  • Preparation of the Diester: N-benzylglycine ethyl ester is reacted with ethyl acrylate in a suitable solvent such as ethanol, often in the presence of a base like sodium ethoxide, to yield the corresponding diester, diethyl 2-(benzylamino)pentanedioate.

  • Cyclization: The purified diester is then treated with a strong base, such as sodium ethoxide in an anhydrous solvent like toluene or tetrahydrofuran, at reflux temperature. This induces an intramolecular Dieckmann condensation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a weak acid (e.g., acetic acid). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure this compound as a liquid.[1][2]

Spectroscopic Analysis
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon atoms.

  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the molecular ion and various fragment ions, which provide information about the molecular weight and structure of the compound.

Visualizations

Chemical Structure and Key NMR Correlations

Caption: Chemical structure with key ¹H NMR chemical shift assignments.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Crude Product Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS StructureElucidation Structure Elucidation & Confirmation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: General workflow from synthesis to spectroscopic analysis and data interpretation.

References

An In-depth Technical Guide to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS 39514-19-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the synthesis of the fluoroquinolone antibiotic balofloxacin.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₅H₁₉NO₃. Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Weight 261.32 g/mol [1]
Appearance Yellow to reddish-brown liquid[2]
Boiling Point 368.6 ± 42.0 °C at 760 mmHg[1][2]
Density 1.154 g/cm³[1][2]
Refractive Index 1.544[2]
pKa 10.85 ± 0.20 (Predicted)[2]
Storage Temperature 2-8°C[2]

Synthesis and Purification

The synthesis of this compound hydrochloride can be achieved through a multi-step process. A common method involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by cyclization.[3]

Experimental Protocol: Synthesis of Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride[3]

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate (Intermediate 2)

  • Dissolve N-benzyl glycine ethyl ester in an organic solvent (e.g., methanol, ethanol, toluene, or benzene).

  • Add 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate) and a base (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide).

  • The molar ratio of ethyl N-benzylglycine to ethyl 4-halobutyrate to base is typically 1:1 to 1:1.5.

  • Allow the reaction to proceed to obtain the intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate.

Step 2: Cyclization and Salt Formation

  • Dissolve the intermediate from Step 1 in an organic solvent such as ethyl acetate, tetrahydrofuran, toluene, or benzene.

  • Add a base (e.g., sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, sodium ethoxide, potassium methoxide, or potassium ethoxide) with a molar ratio of intermediate to base of 1:1 to 1:1.5.

  • After the reaction is complete, adjust the pH to 7-8 and wash with water.

  • Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the crude product.

Step 3: Purification

  • Dissolve the crude product in water and adjust the pH to 7-8 with a base (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate).

  • Extract with an organic solvent (e.g., toluene, benzene, ethyl acetate, or dichloromethane).

  • Adjust the pH of the organic layer to 1-2 with hydrochloric acid to induce crystallization of the purified N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

G cluster_synthesis Synthesis Workflow N-benzyl glycine ethyl ester N-benzyl glycine ethyl ester Intermediate 2 Intermediate 2 N-benzyl glycine ethyl ester->Intermediate 2 Alkylation 4-halogenated ethyl butyrate 4-halogenated ethyl butyrate 4-halogenated ethyl butyrate->Intermediate 2 Crude Product Crude Product Intermediate 2->Crude Product Cyclization Purified Product Purified Product Crude Product->Purified Product Recrystallization

Synthesis of this compound.

Biological Significance and Application

This compound is a crucial intermediate in the synthesis of balofloxacin, a third-generation fluoroquinolone antibiotic.[3][4] Balofloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6]

Role in Balofloxacin Synthesis

The synthesis of balofloxacin involves the condensation of a fluoroquinolone core with a piperidine derivative, which is obtained from this compound. This typically involves the conversion of the keto-ester to an amino group on the piperidine ring.

Mechanism of Action of Balofloxacin

Balofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7]

  • Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, balofloxacin prevents the relaxation of supercoiled DNA, leading to the cessation of DNA synthesis.[5][7]

  • Inhibition of Topoisomerase IV: This enzyme is critical for the separation of interlinked daughter DNA molecules after replication. Inhibition of topoisomerase IV by balofloxacin disrupts the segregation of chromosomes into daughter cells, thereby halting cell division.[5][7]

The dual targeting of these enzymes leads to the disruption of essential cellular processes and ultimately results in bacterial cell death.[5]

G cluster_moa Balofloxacin Mechanism of Action Balofloxacin Balofloxacin DNA Gyrase DNA Gyrase Balofloxacin->DNA Gyrase inhibits Topoisomerase IV Topoisomerase IV Balofloxacin->Topoisomerase IV inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication enables Cell Division Cell Division Topoisomerase IV->Cell Division enables Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death leads to Cell Division->Bacterial Cell Death leads to

Mechanism of action of Balofloxacin.

Analytical Methods

The characterization and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For purity determination.[3]

Suppliers

This compound is available from various chemical suppliers. Some of the major suppliers include:

SupplierLocation
BLD PharmGlobal
ChemicalBookGlobal
TCI ChemicalsGlobal
ApiculeIndia

This list is not exhaustive, and availability may vary by region. It is recommended to contact suppliers directly for current stock and pricing information.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a pivotal heterocyclic compound, recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents. Its molecular architecture, characterized by a substituted piperidine ring, dictates its reactivity and biological interactions. This guide provides a comprehensive analysis of its molecular structure and conformational landscape, supported by synthesized data from spectroscopic and computational studies of the molecule and its close analogs. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in drug discovery and development.

Molecular Structure

The molecular structure of this compound (C₁₅H₁₉NO₃) comprises a central 3-oxopiperidine ring N-substituted with a benzyl group and C4-substituted with an ethyl carboxylate group. The presence of a ketone and an ester functional group, along with the bulky benzyl substituent, significantly influences the molecule's stereochemistry and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties is provided in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol [2]
CAS Number 39514-19-7[1]
Appearance White to Almost white powder to crystal[3]
Boiling Point 368.6±42.0 °C (Predicted)[4]
Density 1.154 g/cm³ (Predicted)[4]
Structural Data

While a definitive X-ray crystal structure for this compound is not publicly available, analysis of closely related N-benzylpiperidine derivatives provides valuable insights into its likely solid-state conformation. Studies on compounds such as t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one reveal that the piperidine ring predominantly adopts a chair conformation to minimize steric strain.[5] In this conformation, bulky substituents typically occupy equatorial positions to reduce 1,3-diaxial interactions.

Computational modeling using density functional theory (DFT) can further elucidate the optimized geometry. Based on analogous structures, the predicted bond lengths and angles would be consistent with standard values for sp³ and sp² hybridized carbon, nitrogen, and oxygen atoms.

Table 2: Predicted Key Structural Parameters (Based on Analogs and Computational Models)

ParameterPredicted Value RangeNotes
Piperidine Ring Conformation ChairMinimizes torsional and steric strain.
N-Benzyl Group Orientation EquatorialPreferred to minimize steric hindrance.
C4-Ester Group Orientation EquatorialPreferred to minimize steric hindrance.
C=O Bond Length (Ketone) ~1.21 ÅTypical for a six-membered ring ketone.
C=O Bond Length (Ester) ~1.20 ÅStandard for an ethyl ester.
C-N-C Bond Angle ~112°Reflects the sp³ hybridization of the nitrogen.

Conformational Analysis

The conformational flexibility of the piperidine ring is a critical determinant of the molecule's biological activity. The interplay between the N-benzyl and C4-carboxylate substituents governs the conformational equilibrium.

The piperidine ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms. For N-substituted piperidines, the chair conformation is generally the most stable. The major conformational isomers arise from the axial or equatorial positioning of the substituents.

Logical Flow of Conformational Analysis: ```dot graph ConformationalAnalysis { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="this compound"]; Chair [label="Chair Conformation (Most Stable)"]; Substituents [label="Substituent Orientations"]; Equatorial [label="Equatorial Conformer"]; Axial [label="Axial Conformer"]; Energy [label="Relative Energy"]; Dominant [label="Dominant Conformer"];

Start -> Chair; Chair -> Substituents; Substituents -> Equatorial; Substituents -> Axial; Equatorial -> Energy; Axial -> Energy; Energy -> Dominant [label="Lower energy"]; }

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), and the piperidine ring protons. The chemical shifts and coupling constants of the piperidine protons can provide information about the ring conformation.

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring and ethyl group.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight. The protonated molecule [M+H]⁺ would be observed at m/z 262.14.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).

Potential Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound itself, the piperidine scaffold is a well-established pharmacophore in numerous clinically used drugs. Furthermore, structurally related N-benzylpiperidine derivatives have been investigated for various biological activities.

A promising area of investigation is the potential for this compound and its derivatives to act as Histone Deacetylase (HDAC) inhibitors. [6][7]HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer and neurodegenerative diseases. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a capping group. The structure of this compound could serve as a scaffold for the design of novel HDAC inhibitors.

Hypothetical Signaling Pathway Involvement (as an HDAC inhibitor):

HDAC_Pathway Molecule This compound (or derivative) HDAC Histone Deacetylase (HDAC) Molecule->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetyl Acetyl Groups Chromatin Chromatin Histones->Chromatin Compaction Gene Gene Transcription Chromatin->Gene Relaxation leads to Apoptosis Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle

Caption: Potential mechanism of action as an HDAC inhibitor.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, conformational preferences, and methods for its synthesis and characterization. While direct experimental data on its three-dimensional structure and biological activity are sparse, analysis of analogous compounds provides a strong foundation for understanding its properties. The potential for this scaffold to be utilized in the design of novel therapeutics, particularly HDAC inhibitors, warrants further investigation by researchers in the field of drug discovery.

References

Synthesis of Novel Derivatives from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This core scaffold is a valuable building block in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular architectures with potential therapeutic applications. This document outlines detailed experimental protocols for key transformations, presents quantitative data in structured tables, and visualizes reaction pathways and workflows using Graphviz diagrams.

Introduction

Piperidine and its derivatives are among the most significant heterocyclic scaffolds in drug discovery, appearing in a wide array of pharmaceuticals and natural products.[1] The inherent structural features of the piperidine ring, such as its conformational flexibility and the basicity of the nitrogen atom, allow for favorable interactions with various biological targets. This compound, in particular, serves as a readily available and highly functionalized starting material for the synthesis of novel compounds. Its β-keto ester moiety provides a rich platform for a variety of chemical transformations, including heterocycle formation, reduction, and substitution reactions. This guide explores several of these pathways, offering a practical resource for researchers engaged in the design and synthesis of new chemical entities.

Derivatization Strategies and Experimental Protocols

This section details the synthesis of three distinct classes of derivatives from this compound: pyrazole-fused piperidines, pyrido[3,4-d]pyrimidines, and a stereospecific dihydroxy piperidine.

Synthesis of Pyrazole-Fused Piperidines

The reaction of β-keto esters with hydrazines is a classical and efficient method for the synthesis of pyrazoles.[2] In this protocol, this compound is condensed with hydrazine hydrate to yield a pyrazole-fused piperidine derivative.

Experimental Protocol:

A solution of this compound (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq). A catalytic amount of acetic acid is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one.

Reaction Workflow:

G start Start dissolve Dissolve this compound and hydrazine hydrate in ethanol start->dissolve add_catalyst Add catalytic acetic acid dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Figure 1: Workflow for the synthesis of pyrazole-fused piperidine.
Synthesis of Pyrido[3,4-d]pyrimidines

Fused pyrimidine systems are of significant interest in medicinal chemistry due to their diverse biological activities.[3] This protocol describes a two-step synthesis of 4-amino-substituted pyrido[3,4-d]pyrimidines from this compound.

Step 1: Condensation to form the Pyrido[3,4-d]pyrimidin-4-one Core

Experimental Protocol:

A mixture of this compound (1.0 eq) and morpholine-4-carboxamidine (1.1 eq) in n-butanol is heated at reflux for 8-12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one.

Step 2: Amination of the Pyrido[3,4-d]pyrimidin-4-one

Experimental Protocol:

The 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one (1.0 eq) is suspended in phosphorus oxychloride (POCl3) and heated at 100°C for 3 hours. The excess POCl3 is removed under reduced pressure. The residue is dissolved in dichloromethane and cooled in an ice bath. A solution of the desired secondary amine (e.g., piperidine, 2.0 eq) and triethylamine (2.5 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the corresponding 4-amino-7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Reaction Pathway:

G A This compound C 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one A->C Reflux in n-butanol B Morpholine-4-carboxamidine B->C F 4-Amino-7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine C->F 1. POCl3 2. Secondary Amine, Et3N D POCl3 D->F E Secondary Amine (e.g., Piperidine) E->F

Figure 2: Synthesis of 4-amino-substituted pyrido[3,4-d]pyrimidines.
Stereospecific Microbial Reduction

Microbial reductions offer a green and highly selective method for the synthesis of chiral molecules.[4] This protocol utilizes the microorganism Candida parapsilosis to achieve a stereospecific reduction of the ketone functionality in this compound.

Experimental Protocol:

A culture of Candida parapsilosis SC16347 is grown in a suitable medium. A solution of this compound hydrochloride (5 g) in DMSO (50 mL) is added to the culture. The mixture is shaken at 28°C and 200 rpm for 56 hours. The biomass is removed by centrifugation, and the supernatant is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product, ethyl cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate, is obtained after purification.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesized derivatives.

Table 1: Synthesis of Pyrazole-Fused Piperidine

DerivativeStarting MaterialReagentsSolventYield (%)Analytical Data
1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-oneThis compoundHydrazine hydrate, Acetic acidEthanol75-85¹H NMR, ¹³C NMR, MS

Table 2: Synthesis of Pyrido[3,4-d]pyrimidines

StepProductStarting MaterialReagentsSolventYield (%)
17-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-oneThis compoundMorpholine-4-carboxamidinen-Butanol60-70
24-(Piperidin-1-yl)-7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-onePOCl₃, Piperidine, Et₃NDichloromethane50-60

Table 3: Stereospecific Microbial Reduction

ProductStarting MaterialMicroorganismDiastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
ethyl cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylateThis compoundCandida parapsilosis SC1634797.499.8[5]

Potential Biological Significance and Signaling Pathways

While specific biological data for the synthesized derivatives is still under investigation, the core scaffolds suggest potential therapeutic applications. Piperidine derivatives are known to exhibit a wide range of biological activities, including analgesic, antimicrobial, and anticancer effects.[1] Pyrido[3,4-d]pyrimidines have been explored as inhibitors of various kinases and other enzymes implicated in cancer and inflammatory diseases.[1][2]

For instance, some pyrido[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Inhibition of JAKs can block the downstream signaling cascade, leading to reduced cell proliferation and inflammation.

Hypothetical Signaling Pathway Inhibition:

G cluster_cell Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activation cytokine Cytokine cytokine->receptor stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Inflammation) nucleus->gene inhibitor Pyrido[3,4-d]pyrimidine Derivative inhibitor->jak Inhibition

Figure 3: Hypothetical inhibition of the JAK-STAT pathway.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of novel heterocyclic derivatives. This guide has provided detailed protocols and quantitative data for the preparation of pyrazole-fused piperidines, pyrido[3,4-d]pyrimidines, and a stereospecific dihydroxy piperidine. The exploration of these and other synthetic pathways, coupled with thorough biological evaluation, holds significant promise for the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to utilize the information presented herein as a foundation for their own investigations into the rich chemistry of this piperidine scaffold.

References

The Pivotal Precursor: A Technical Guide to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine core, substituted with reactive keto and ester functionalities, provides a synthetically tractable scaffold for the development of novel therapeutics. This technical guide offers an in-depth exploration of the synthesis, properties, and significant applications of this precursor in medicinal chemistry, with a focus on its role in the development of antibacterial agents, kinase inhibitors, and opioid analgesics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a precursor is fundamental for its effective utilization in multi-step syntheses. The key data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
CAS Number 39514-19-7
Appearance Brown oil or white powder
Boiling Point 368.6 ± 42.0 °C at 760 mmHg
Density 1.154 g/cm³
¹H NMR Spectrum available, key shifts vary with solvent and instrumentation.
LC-MS (ESI+) m/z 248 [M+H]⁺

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation. This reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester.

Experimental Workflow: Dieckmann Condensation

G cluster_reactants Reactants cluster_reaction1 Step 1: N-Alkylation cluster_reaction2 Step 2: Dieckmann Condensation cluster_reagents Reagents & Conditions N_benzylglycine_ester N-benzylglycine ethyl ester intermediate_diester Intermediate Diester (4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate) N_benzylglycine_ester->intermediate_diester 1. ethyl_4_halobutyrate Ethyl 4-halobutyrate (X=Br, Cl) ethyl_4_halobutyrate->intermediate_diester product This compound intermediate_diester->product 2. base1 Base (e.g., Na₂CO₃, K₂CO₃) base1->intermediate_diester solvent1 Organic Solvent (e.g., Toluene, Ethanol) solvent1->intermediate_diester base2 Strong Base (e.g., NaOEt, t-BuOK) base2->product solvent2 Organic Solvent (e.g., Toluene, THF) solvent2->product

Synthesis of the target precursor via a two-step process.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound hydrochloride, achieving high yield and purity.[1]

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate Diester)

  • Dissolve N-benzylglycine ethyl ester in an organic solvent such as toluene or ethanol.

  • Add an alkali, for instance, sodium carbonate or potassium carbonate.

  • To this mixture, add ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate.

  • The molar ratio of N-benzylglycine ethyl ester to ethyl 4-halobutyrate to base is typically maintained at 1:1 to 1:1.5.

  • Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the intermediate diester.

Step 2: Dieckmann Condensation and Purification

  • Dissolve the intermediate diester in an organic solvent like ethyl acetate, tetrahydrofuran, or toluene.

  • Add a strong base such as sodium ethoxide, potassium tert-butoxide, or sodium methoxide. The molar ratio of the diester to the base is generally 1:1 to 1:1.5.

  • After the reaction is complete, adjust the pH of the solution to 7-8 and wash with water.

  • The organic layer is then acidified to a pH of 1-2 to precipitate the crude product.

  • The crude product is collected and can be further purified by recrystallization. This involves dissolving the crude product in water, adjusting the pH to 7-8, extracting with an organic solvent, and then re-acidifying the organic layer to a pH of 1-2 to induce crystallization.

This method has been reported to produce the final product with a yield of up to 97.6% and a purity of 99.5% as determined by HPLC.[1]

Applications in Medicinal Chemistry

Precursor for the Antibacterial Agent Balofloxacin

This compound is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic. The synthesis involves the conversion of the precursor to a 3-aminopiperidine derivative, which is then coupled with the fluoroquinolone core.

Synthetic Pathway to Balofloxacin

The conversion of this compound to the necessary 3-methylaminopiperidine intermediate is a critical step. While the exact industrial process can vary, a plausible synthetic route involves the following transformations:

G precursor This compound reductive_amination Reductive Amination (with Methylamine) precursor->reductive_amination intermediate1 N-benzyl-3-(methylamino)piperidine-4-carboxylate reductive_amination->intermediate1 debenzylation Debenzylation (e.g., Hydrogenolysis) intermediate1->debenzylation intermediate2 3-Methylaminopiperidine debenzylation->intermediate2 coupling Coupling with Fluoroquinolone Core intermediate2->coupling balofloxacin Balofloxacin coupling->balofloxacin

General synthetic route from the precursor to Balofloxacin.

Mechanism of Action of Balofloxacin

Balofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, balofloxacin disrupts these vital cellular processes, leading to bacterial cell death.

G cluster_drug Drug Action cluster_targets Bacterial Targets cluster_processes Cellular Processes cluster_outcome Outcome Balofloxacin Balofloxacin DNA_gyrase DNA Gyrase Balofloxacin->DNA_gyrase Inhibits Topo_IV Topoisomerase IV Balofloxacin->Topo_IV Inhibits DNA_replication DNA Replication & Transcription DNA_gyrase->DNA_replication Enables Cell_division Cell Division Topo_IV->Cell_division Enables Cell_death Bacterial Cell Death DNA_replication->Cell_death Disruption leads to Cell_division->Cell_death Disruption leads to

Mechanism of action of Balofloxacin.

Scaffold for Kinase Inhibitors

The piperidine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to adopt well-defined three-dimensional conformations that can effectively interact with the ATP-binding site of kinases. Derivatives of this compound can be utilized to synthesize a variety of substituted piperidines for screening as kinase inhibitors. For instance, the keto group can be reduced to a hydroxyl group, which can be further functionalized, and the ester can be converted to an amide to introduce diversity.

Relevant Signaling Pathways

Piperidine-based inhibitors have been developed to target various kinases involved in cancer and inflammatory diseases. Two prominent examples are the PI3K/Akt and p38 MAP kinase signaling pathways.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Simplified PI3K/Akt signaling pathway.

  • p38 MAP Kinase Signaling Pathway: This pathway is activated by cellular stress and inflammatory cytokines and plays a key role in inflammation.

G Stress Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors p38->Transcription_Factors Phosphorylates Inflammation Inflammatory Response Transcription_Factors->Inflammation Induces G Opioid Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid->Opioid_Receptor G_protein G-protein Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Leads to

References

Biological Screening of Novel Compounds Derived from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its synthetic tractability and presence in various natural alkaloids make it an attractive starting point for the development of new therapeutic agents. This technical guide focuses on the biological screening of novel compounds derived from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a versatile starting material for generating a diverse library of piperidine-based molecules. This document provides a framework for evaluating the potential of these new chemical entities in key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Data Presentation: Illustrative Biological Activities

Due to the limited availability of public-domain studies on a comprehensive biological screening of a series of new compounds derived specifically from this compound, the following tables present illustrative quantitative data based on structurally related piperidine derivatives. These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: In Vitro Cytotoxicity Data (Illustrative)

Compound IDCancer Cell LineIC50 (µM) ± SD
Derivative A MCF-7 (Breast)7.5 ± 0.8
A549 (Lung)12.3 ± 1.5
HCT116 (Colon)9.8 ± 1.1
Derivative B MCF-7 (Breast)4.2 ± 0.5
A549 (Lung)8.1 ± 0.9
HCT116 (Colon)6.5 ± 0.7
Positive Control (e.g., Doxorubicin) MCF-7 (Breast)0.5 ± 0.06
A549 (Lung)0.8 ± 0.1
HCT116 (Colon)0.6 ± 0.07

Table 2: Antimicrobial Activity Data (Illustrative)

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative C 163264
Derivative D 81632
Positive Control (e.g., Ciprofloxacin) 10.5N/A
Positive Control (e.g., Fluconazole) N/AN/A4

Table 3: Enzyme Inhibition Data (Illustrative) - Acetylcholinesterase (AChE)

Compound IDTarget EnzymeIC50 (nM) ± SD
Derivative E Acetylcholinesterase85.2 ± 9.3
Derivative F Acetylcholinesterase45.7 ± 5.1
Positive Control (e.g., Donepezil) Acetylcholinesterase5.8 ± 0.6

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the biological screening of novel compounds. These protocols are general and may require optimization based on the specific physicochemical properties of the synthesized derivatives of this compound.

In Vitro Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds and positive control (e.g., Doxorubicin) dissolved in DMSO.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and positive controls in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Principle: The AChE inhibitory activity is measured using the Ellman's method. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Donepezil) dissolved in a suitable solvent.

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction. Include a control reaction without the inhibitor.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percent inhibition is calculated relative to the control reaction. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K Piperidine_Derivative->Akt

Caption: PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.

Apoptosis_Signaling_Pathway Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Bax_Bak Bax/Bak (Pro-apoptotic) Intrinsic_Stimuli->Bax_Bak Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->Bcl2 Piperidine_Derivative->Bax_Bak

Caption: Intrinsic apoptosis pathway and potential modulation by piperidine derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Synthesis of Derivatives from This compound Primary_Screening Primary Biological Screening Start->Primary_Screening Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) Primary_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assay (e.g., AChE) Primary_Screening->Enzyme_Inhibition Data_Analysis Data Analysis and Hit Identification Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis Secondary_Screening Secondary Screening of Hits Data_Analysis->Secondary_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A general experimental workflow for the biological screening of new compounds.

Methodological & Application

Use of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in the synthesis of chromeno[3,4-c]pyridin-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromeno[3,4-c]pyridin-5-ones represent a class of heterocyclic compounds of significant interest to medicinal chemists and drug discovery professionals. The fusion of the chromenone and pyridine rings creates a rigid scaffold that is present in various biologically active molecules. This document outlines a detailed protocol for the synthesis of this valuable heterocyclic system utilizing Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as a key starting material.

Methodology Overview

The synthesis is accomplished through a one-pot, three-component reaction analogous to a modified Hantzsch pyridine synthesis. This approach involves the condensation of a salicylaldehyde derivative, this compound, and an ammonia source, typically ammonium acetate. The reaction proceeds through a cascade of reactions including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to afford the target chromeno[3,4-c]pyridin-5-one.

Key Advantages of this Protocol:

  • Efficiency: A one-pot synthesis reduces the number of synthetic steps, work-up procedures, and purifications, saving time and resources.

  • Versatility: The protocol can be adapted to produce a library of substituted chromeno[3,4-c]pyridin-5-ones by varying the salicylaldehyde starting material.

  • Accessibility of Starting Materials: this compound and various salicylaldehydes are commercially available or readily synthesized.

Experimental Protocols

Materials and Equipment

  • This compound

  • Substituted Salicylaldehyde (e.g., Salicylaldehyde, 5-chlorosalicylaldehyde, etc.)

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel, 230-400 mesh)

  • Rotary evaporator

  • Standard laboratory glassware

General Procedure for the Synthesis of Substituted 1-benzyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-ones

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired substituted salicylaldehyde (1.0 eq.), and ammonium acetate (2.0 eq.).

  • Solvent Addition: Add absolute ethanol (20-30 mL) to the flask.

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to afford the pure product.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of Chromeno[3,4-c]pyridin-5-one Derivatives

EntrySalicylaldehyde DerivativeReaction Time (h)Yield (%)
1Salicylaldehyde865
25-Chlorosalicylaldehyde1062
35-Bromosalicylaldehyde1060
45-Nitrosalicylaldehyde1255
53-Methoxysalicylaldehyde868

Note: The yields reported are hypothetical and representative for this type of reaction. Actual yields may vary depending on the specific substrate and reaction conditions.

Visualizations

Diagram 1: Overall Synthetic Workflow

G start Starting Materials (this compound, Salicylaldehyde, Ammonium Acetate) reaction One-Pot Reaction (Ethanol, Reflux) start->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Chromeno[3,4-c]pyridin-5-one) purification->product characterization Characterization (NMR, MS) product->characterization

Caption: A flowchart illustrating the key stages in the synthesis of chromeno[3,4-c]pyridin-5-ones.

Diagram 2: Plausible Reaction Mechanism

G cluster_0 Reaction Cascade A 1. Knoevenagel Condensation (Salicylaldehyde + Starting Material) B 2. Michael Addition (Addition of Ammonia) A->B Forms Chromene Intermediate C 3. Intramolecular Cyclization (Amide Formation) B->C Forms Piperidinone Precursor D 4. Dehydration & Aromatization C->D Forms Dihydropyridinone Ring E Final Product D->E Yields Aromatic Product

Caption: A diagram outlining the proposed mechanistic pathway for the one-pot synthesis.

Application of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and Structurally Related Piperidines in the Synthesis of Receptor Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a versatile heterocyclic building block. While extensive literature detailing its direct application in the synthesis of a wide array of specific receptor agonists and antagonists is limited, its structural motifs are present in numerous neurologically active agents. Notably, its hydrochloride salt is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.[1][2]

This document provides an overview of the application of structurally similar and more commonly utilized piperidine precursors in the synthesis of potent and selective receptor modulators, specifically focusing on µ-opioid receptor agonists and dopamine D4 receptor antagonists. The methodologies, data, and signaling pathways described herein serve as a guide for researchers in the design and execution of synthetic routes towards novel therapeutics.

Section 1: Synthesis of µ-Opioid Receptor Agonists - The Fentanyl Analogue Framework

The 4-anilinopiperidine scaffold is central to a class of potent µ-opioid receptor agonists, most notably Fentanyl and its analogues. While not originating from this compound, the synthesis of Fentanyl from the structurally related N-substituted-4-piperidones provides a valuable protocol for medicinal chemists.

Experimental Workflow: Synthesis of Fentanyl

Fentanyl_Synthesis start N-Boc-4-piperidone reductive_amination Reductive Amination (Aniline, Na(OAc)3BH) start->reductive_amination intermediate1 tert-Butyl 4-(phenylamino) piperidine-1-carboxylate reductive_amination->intermediate1 acylation Acylation (Propionyl chloride, DIPEA) intermediate1->acylation intermediate2 tert-Butyl 4-(N-phenylpropanamido) piperidine-1-carboxylate acylation->intermediate2 deprotection Boc Deprotection (4M HCl in Dioxane) intermediate2->deprotection intermediate3 N-phenyl-N-(piperidin-4-yl) propanamide deprotection->intermediate3 alkylation N-Alkylation (Phenethyl bromide, K2CO3) intermediate3->alkylation final_product Fentanyl alkylation->final_product

Figure 1: General workflow for the synthesis of Fentanyl.
Detailed Experimental Protocol: Synthesis of Fentanyl

This protocol is adapted from established synthetic routes.[3][4][5]

Step 1: Reductive Amination to form tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

  • Dissolve N-Boc-4-piperidone (10.0 mmol, 1 equiv.) and aniline (11.0 mmol, 1.1 equiv.) in dichloromethane (50 mL).

  • Add acetic acid (10.0 mmol, 1 equiv.) to the solution.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (15.0 mmol, 1.5 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Step 2: Acylation to form tert-Butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate

  • Dissolve the product from Step 1 (10.0 mmol, 1 equiv.) and diisopropylethylamine (20.0 mmol, 2 equiv.) in dichloromethane (50 mL).

  • Cool the mixture in an ice bath.

  • Add propionyl chloride (15.0 mmol, 1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Boc Deprotection to form N-phenyl-N-(piperidin-4-yl)propanamide

  • Dissolve the product from Step 2 (10.0 mmol, 1 equiv.) in 1,4-dioxane (25 mL).

  • Add 4M HCl in 1,4-dioxane (25 mL) and stir at room temperature for 4 hours.

  • Neutralize the solution to pH 8 with 2M aqueous NaOH.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: N-Alkylation to form Fentanyl

  • Combine the product from Step 3 (10.0 mmol, 1 equiv.), (2-bromoethyl)benzene (12.0 mmol, 1.2 equiv.), and potassium carbonate (20.0 mmol, 2 equiv.) in acetonitrile (50 mL).

  • Heat the mixture to reflux and stir for 16 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield Fentanyl.

Quantitative Data: µ-Opioid Receptor Binding Affinities
Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
Fentanyl0.39182300
Morphine1.948350
Sufentanil0.021.113

Data compiled from various pharmacological studies. Ki values represent the inhibitory constant and a lower value indicates higher binding affinity.

Signaling Pathway: µ-Opioid Receptor (MOR)

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), primarily leads to inhibitory effects on neuronal activity.[6][7][8]

MOR_Signaling agonist Opioid Agonist (e.g., Fentanyl) mor µ-Opioid Receptor (MOR) agonist->mor Binds to g_protein Gi/o Protein mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel GIRK Channel (K+ Efflux) g_protein->k_channel Activates ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp Reduces production of pka Protein Kinase A camp->pka Activates hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release

Figure 2: Simplified µ-opioid receptor signaling pathway.

Section 2: Synthesis of Dopamine D4 Receptor Antagonists

The piperidine scaffold is also a key feature in many dopamine D4 receptor antagonists, which are of interest for the treatment of various neuropsychiatric disorders. The following section details a general approach to a class of potent and selective D4 antagonists.

Experimental Workflow: Synthesis of Benzyloxypiperidine-based D4 Antagonists

D4_Antagonist_Synthesis start N-Boc-4-hydroxypiperidine alkylation1 O-Alkylation (NaH, Benzyl Bromide) start->alkylation1 intermediate1 N-Boc-4-benzyloxypiperidine alkylation1->intermediate1 deprotection Boc Deprotection (TFA or HCl) intermediate1->deprotection intermediate2 4-Benzyloxypiperidine deprotection->intermediate2 alkylation2 N-Alkylation or Reductive Amination intermediate2->alkylation2 final_product D4 Antagonist alkylation2->final_product

Figure 3: General workflow for benzyloxypiperidine D4 antagonists.
Detailed Experimental Protocol: Synthesis of a 4-Benzyloxypiperidine D4 Antagonist

This protocol is a generalized representation based on published syntheses of D4 antagonists.[9][10]

Step 1: O-Alkylation to form N-Boc-4-benzyloxypiperidine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 12.0 mmol, 1.2 equiv.) in anhydrous THF (50 mL) at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (10.0 mmol, 1 equiv.) in THF (20 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (11.0 mmol, 1.1 equiv.) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Boc Deprotection to form 4-Benzyloxypiperidine

  • Dissolve the product from Step 1 (10.0 mmol, 1 equiv.) in dichloromethane (50 mL).

  • Add trifluoroacetic acid (50.0 mmol, 5 equiv.) and stir at room temperature for 4 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free base.

Step 3: N-Alkylation to form the Final D4 Antagonist

  • Combine the product from Step 2 (10.0 mmol, 1 equiv.), an appropriate arylmethyl halide (e.g., 4-fluorobenzyl chloride, 11.0 mmol, 1.1 equiv.), and cesium carbonate (20.0 mmol, 2 equiv.) in acetonitrile (50 mL).

  • Heat the mixture to 60 °C and stir for 16 hours.

  • Cool to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final D4 antagonist.

Quantitative Data: Dopamine Receptor Binding Affinities
Compound IDD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4/D2 SelectivityD4/D3 Selectivity
8w 165>10,000>10,000>60>60
9a 201,5001,2007560
9b 15>10,0005,000>667333
11a 258001,5003260

Data is illustrative and based on compounds with the 3- or 4-benzyloxypiperidine scaffold.[9]

Signaling Pathway: Dopamine D4 Receptor

The Dopamine D4 receptor is a D2-like receptor and a member of the GPCR family. Its activation typically leads to the inhibition of adenylyl cyclase.[11][12][13][14]

D4_Signaling dopamine Dopamine d4_receptor Dopamine D4 Receptor dopamine->d4_receptor Activates g_protein Gi/o Protein d4_receptor->g_protein Activates antagonist D4 Antagonist antagonist->d4_receptor Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Reduces production of downstream Downstream Effectors camp->downstream Modulates

Figure 4: Simplified dopamine D4 receptor signaling pathway.

Conclusion

While this compound may not be a prevalently cited precursor for receptor agonists and antagonists, the broader family of functionalized piperidines remains a cornerstone of modern medicinal chemistry. The protocols and data presented for the synthesis of µ-opioid agonists and dopamine D4 antagonists from related starting materials illustrate the adaptability of the piperidine core in generating structurally diverse and pharmacologically potent molecules. These examples serve as a valuable resource for researchers aiming to develop novel therapeutics targeting these and other receptor systems.

References

Application Notes and Protocols for the Stereoselective Reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a critical transformation in synthetic organic chemistry, providing access to chirally pure 3-hydroxy-4-carboxypiperidine derivatives. These products, existing as cis and trans diastereomers, are valuable building blocks for the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The control of stereochemistry at the C3 and C4 positions is paramount, and various methodologies have been developed to achieve high diastereoselectivity and enantioselectivity.

This document provides detailed application notes and experimental protocols for two distinct and highly stereoselective methods for the reduction of this compound: a microbial reduction for the synthesis of the cis-(3R,4R) isomer and a chemical reduction using sodium borohydride which typically yields a mixture of diastereomers.

Reaction Pathway Overview

The reduction of the ketone functionality in this compound yields the corresponding secondary alcohol. The stereochemical outcome of this reduction is dependent on the method and reagents employed, leading to either the cis or trans diastereomer, each as a pair of enantiomers. Asymmetric methods can further resolve these into single enantiomers.

G cluster_substrate Substrate cluster_products Products substrate This compound cis_product cis-Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (3R,4R and 3S,4S enantiomers) substrate->cis_product Reduction (e.g., Microbial) trans_product trans-Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (3R,4S and 3S,4R enantiomers) substrate->trans_product Reduction (e.g., Chemical)

Caption: General reaction scheme for the reduction of this compound.

Method 1: Microbial Reduction for cis-(3R,4R) Isomer

Microbial reductions offer a green and highly selective alternative to traditional chemical methods. Certain yeast strains can reduce this compound with exceptional diastereoselectivity and enantioselectivity, favoring the formation of the cis-(3R,4R) isomer.[1]

Data Presentation: Microbial Reduction
MicroorganismSubstrate Conc. (g/L)Time (h)Yield (%)de (%) [cis-(3R,4R)]ee (%) [cis-(3R,4R)]
Candida parapsilosis SC163471048689999.6
Pichia methanolica SC16415Not specifiedNot specifiedNot specified99.598.2

Data extracted from Guo, Z. Tetrahedron: Asymmetry 2006, 17 (13), 2015-2020.[1]

Experimental Workflow: Microbial Reduction

G culture_prep Culture Preparation (Inoculation and growth of microorganism) biotransformation Biotransformation (Addition of substrate to culture) culture_prep->biotransformation extraction Product Extraction (e.g., with ethyl acetate) biotransformation->extraction purification Purification (Flash chromatography) extraction->purification analysis Analysis (HPLC for de and ee determination) purification->analysis

Caption: Workflow for the microbial reduction of this compound.

Detailed Protocol: Microbial Reduction with Candida parapsilosis SC16347[1]

1. Culture Preparation:

  • Aseptically inoculate a single colony of Candida parapsilosis SC16347 into 100 mL of sterile F7 medium in a 500-mL flask.

  • Incubate the flask on a shaker at 28 °C and 200 rpm for 64 hours.

  • Transfer 15% of this growing culture into fresh sterile F7 medium and continue shaking under the same conditions for 24 hours.

  • For a larger scale, transfer 15% of the 24-hour culture into 1 L of F7 medium in a 4-L flask and shake under the same conditions for another 24 hours.

2. Biotransformation (Gram Scale):

  • Prepare a solution of 5 g of this compound hydrochloride in 50 mL of DMSO.

  • Add this substrate solution to the 1 L, 24-hour-old culture of C. parapsilosis.

  • Continue to shake the flask under the same conditions (28 °C, 200 rpm) for 56 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

3. Product Isolation and Purification:

  • After the reaction is complete, centrifuge the culture to separate the biomass.

  • Saturate the supernatant with sodium chloride and extract with an equal volume of ethyl acetate three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield pure cis-(3R,4R)-ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate.

4. Analysis:

  • Determine the diastereomeric excess (de) and enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

Method 2: Chemical Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a common and mild reducing agent for ketones. The reduction of cyclic ketones with NaBH₄ often leads to a mixture of diastereomeric alcohols, with the stereochemical outcome influenced by factors such as steric hindrance and electronic effects. In the case of this compound, reduction with NaBH₄ typically yields a mixture of the cis and trans diastereomers.

Data Presentation: Chemical Reduction

While a specific literature source detailing the exact yields and diastereomeric ratio for the NaBH₄ reduction of this compound was not identified in the search, the preparation of racemic cis and trans standards for analytical purposes is commonly achieved via this method.[1] The ratio of diastereomers can be influenced by the solvent and temperature.

Reducing AgentSolventTemperatureDiastereomeric Ratio (cis:trans)
NaBH₄Methanol or Ethanol0 °C to room temp.Mixture (ratio not specified in literature)

Experimental Workflow: Chemical Reduction

G dissolve Dissolve Substrate (in a suitable solvent, e.g., methanol) cool Cool Reaction Mixture (e.g., to 0 °C) dissolve->cool add_nabh4 Add NaBH₄ (portion-wise) cool->add_nabh4 reaction Reaction (Stir until completion) add_nabh4->reaction quench Quench Reaction (e.g., with water or dilute acid) reaction->quench extract Extraction and Workup quench->extract purify Purification (e.g., chromatography to separate diastereomers) extract->purify

Caption: Workflow for the chemical reduction of this compound with NaBH₄.

Detailed Protocol: General Procedure for NaBH₄ Reduction

This protocol is a general procedure for the reduction of a cyclic β-keto ester and should be optimized for the specific substrate.

1. Reaction Setup:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

2. Reduction:

  • Slowly add sodium borohydride (1.0 to 1.5 equivalents) to the cooled solution in small portions.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Workup and Isolation:

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product as a mixture of cis and trans diastereomers.

4. Purification and Analysis:

  • The diastereomers can be separated by column chromatography on silica gel.

  • Characterize the individual diastereomers by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to determine their relative stereochemistry.

Conclusion

The stereoselective reduction of this compound can be effectively achieved through different methodologies, each offering distinct advantages. Microbial reduction with strains like Candida parapsilosis provides a highly stereospecific route to the cis-(3R,4R) isomer, which is often a desired building block in pharmaceutical synthesis.[1] In contrast, chemical reduction with sodium borohydride offers a more conventional and rapid method but typically results in a mixture of diastereomers that may require separation. The choice of method will depend on the desired stereoisomer, scalability, and the green chemistry principles relevant to the specific application.

References

Application Notes and Protocols for the Analysis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are intended to ensure accurate qualitative and quantitative analysis of this compound, which is a key intermediate in the synthesis of various pharmaceutical agents.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

This HPLC method is designed for the purity determination and quantification of this compound. A reversed-phase C18 column with gradient elution is employed to achieve optimal separation of the target compound from potential impurities. The method utilizes UV detection for accurate quantification.

Quantitative Data Summary:

ParameterValueReference
Purity>99.5% (as hydrochloride salt)[1]
Retention TimeDependent on specific system and conditionsN/A

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).[1]

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Water (HPLC grade).

  • This compound reference standard.

  • Sample of this compound for analysis.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase A 0.1% Trifluoroacetic acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution Time (min)
0
10
25
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 250 nm[1]
Injection Volume 10 µL (typical, can be optimized)

3. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter Solution B->C D Equilibrate System C->D E Inject Sample D->E F Gradient Elution E->F G Detect at 250 nm F->G H Integrate Peaks G->H I Calculate Purity/Concentration H->I

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note:

Predicted Quantitative Data Summary:

The following tables summarize the predicted chemical shifts for the protons and carbons of this compound. These are estimated values and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40m
Benzyl CH₂~3.60s
Piperidine CH (at C4)~3.50m
Ethyl OCH₂~4.20q
Piperidine CH₂ (at C2, C5, C6)2.50 - 3.20m
Ethyl CH₃~1.30t

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O, ketone)~205
Carbonyl (C=O, ester)~170
Aromatic (C₆H₅)127 - 138
Benzyl CH₂~63
Piperidine CH (at C4)~58
Ethyl OCH₂~61
Piperidine CH₂45 - 55
Ethyl CH₃~14

Experimental Protocol:

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).

  • This compound sample.

2. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

4. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal (0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock and Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process Spectra E->G F->G H Assign Signals G->H I Structural Confirmation H->I

References

Mass Spectrometry Analysis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and its derivatives are a class of compounds with significant interest in pharmaceutical research and drug development due to their core piperidine scaffold, a common motif in many biologically active molecules. Mass spectrometry is an indispensable analytical technique for the characterization and quantification of these compounds. This document provides detailed application notes and protocols for the mass spectrometric analysis of the title compound and its derivatives, focusing on providing practical guidance for researchers in the field.

Physicochemical Properties and Expected Ionization

This compound possesses a molecular formula of C₁₅H₁₉NO₃ and a monoisotopic mass of 261.1365 g/mol . The presence of a basic tertiary amine in the piperidine ring makes this class of compounds amenable to positive ion mode electrospray ionization (ESI), where protonation of the nitrogen atom is the primary ionization mechanism, leading to the formation of the protonated molecule [M+H]⁺.

Mass Spectrometry Data

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of the parent compound and its fragments.

IonCalculated m/zMeasured m/zMass Error (ppm)Elemental Composition
[M+H]⁺262.1438User to inputUser to calculateC₁₅H₂₀NO₃⁺

Table 1: High-resolution mass spectrometry data for the protonated molecule of this compound.

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry provides valuable structural information through the fragmentation of the precursor ion. The fragmentation pattern of a close structural isomer, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, shows key fragment ions at m/z 214 and 91.[1] Based on this and general fragmentation principles for N-benzylpiperidine derivatives, the following fragmentation pattern can be proposed for this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
262.14216.12[M+H - C₂H₅OH]⁺46.02
262.14172.09[M+H - C₂H₅OH - CO - H₂O]⁺90.05
262.1491.05[C₇H₇]⁺ (Tropylium ion)171.09

Table 2: Proposed major fragment ions for protonated this compound in MS/MS analysis.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the cleavage of the benzylic C-N bond, a common pathway for N-benzyl derivatives, leading to the formation of the stable tropylium ion at m/z 91. Other significant fragmentation pathways likely involve rearrangements and losses of small neutral molecules from the piperidine ring and its substituents.

Fragmentation_Pathway cluster_main Proposed ESI-MS/MS Fragmentation Pathway Parent [M+H]⁺ m/z 262.14 Fragment1 [M+H - C₂H₅OH]⁺ m/z 216.12 Parent->Fragment1 - C₂H₅OH Fragment2 Tropylium Ion [C₇H₇]⁺ m/z 91.05 Parent->Fragment2 - C₈H₁₂NO₃ Fragment3 [M+H - C₂H₅OH - CO - H₂O]⁺ m/z 172.09 Fragment1->Fragment3 - CO, - H₂O

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound or its derivatives in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards and quality control samples.

  • Matrix Samples (e.g., Plasma, Urine): For quantitative analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) method is recommended to remove interferences.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water. Load the sample and wash with a weak organic solvent. Elute the analytes with a stronger organic solvent. Evaporate the eluent and reconstitute in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LCMS_Workflow cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (Standard/Matrix) LC Liquid Chromatography (Separation) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Analysis (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: General workflow for LC-MS/MS analysis.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. The specific gradient profile should be optimized for the separation of the target analyte and any derivatives or impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Gas Flow Rates: Optimize nebulizer and desolvation gas flow rates for the specific instrument.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended. For qualitative analysis and structural elucidation, a full scan followed by product ion scans is appropriate.

  • Collision Energy: The collision energy for MS/MS experiments should be optimized for each specific compound to achieve optimal fragmentation. A starting point of 10-40 eV can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound may be challenging due to its polarity and molecular weight. Derivatization may be necessary to improve volatility and chromatographic performance.

GC Parameters (as a starting point):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Inlet Temperature: 250 - 280 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

MS Parameters (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40 - 500.

Mass Spectrometry of Derivatives

The mass spectral fragmentation of derivatives of this compound will be influenced by the nature and position of the substituents.

  • Substituents on the Benzyl Ring: Electron-donating or withdrawing groups on the phenyl ring will influence the stability of the tropylium ion. For example, a methoxy group would be expected to stabilize the fragment, potentially leading to a more abundant ion at m/z 121. Halogenated substituents will produce characteristic isotopic patterns.

  • Substituents on the Piperidine Ring: Modifications to the piperidine ring, such as reduction of the keto group or substitution at other positions, will lead to predictable shifts in the mass of the parent and fragment ions. For instance, reduction of the ketone to a hydroxyl group would increase the molecular weight by 2 Da and likely introduce a neutral loss of water (18 Da) in the MS/MS spectrum.

  • Variation of the Ester Group: Changing the ethyl ester to a methyl or other alkyl ester will result in a corresponding mass shift of the parent ion and any fragments containing the ester moiety.

Derivative_Logic cluster_logic Logic of MS Analysis for Derivatives Parent Parent Molecule (this compound) Sub_Benzyl Substitution on Benzyl Ring Parent->Sub_Benzyl Sub_Piperidine Substitution on Piperidine Ring Parent->Sub_Piperidine Sub_Ester Variation of Ester Group Parent->Sub_Ester MS_Benzyl Shift in m/z of Tropylium Ion Sub_Benzyl->MS_Benzyl MS_Piperidine Shift in Parent & Fragment m/z New Neutral Losses Sub_Piperidine->MS_Piperidine MS_Ester Shift in Parent & Ester-containing Fragment m/z Sub_Ester->MS_Ester

Caption: Impact of derivatization on mass spectral analysis.

Conclusion

This application note provides a comprehensive guide to the mass spectrometry analysis of this compound and its derivatives. The provided protocols and fragmentation information serve as a valuable resource for researchers in pharmaceutical and chemical analysis, enabling the confident identification, characterization, and quantification of this important class of compounds. The experimental parameters provided should be considered as a starting point and may require further optimization based on the specific instrumentation and analytical goals.

References

Application Notes and Protocols: The Role of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in Balofloxacin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pivotal role of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as a key intermediate in the synthesis of Balofloxacin, a potent fluoroquinolone antibiotic. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate research and development in antibacterial drug discovery.

Introduction

Balofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] The synthesis of Balofloxacin is a multi-step process, with this compound serving as a crucial building block for the construction of the 3-(methylamino)piperidine side chain, which is essential for the drug's antibacterial activity.

Synthesis of Balofloxacin: An Overview

The synthesis of Balofloxacin can be broadly divided into three main stages:

  • Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Synthesis of the Piperidine Side Chain: Transformation of this compound into 3-methylaminopiperidine.

  • Coupling and Final Product Formation: Condensation of the quinolone core with the piperidine side chain to yield Balofloxacin.

The overall synthetic pathway is depicted below:

G cluster_0 Quinolone Core Synthesis cluster_1 Piperidine Side Chain Synthesis cluster_2 Final Coupling A Starting Materials B 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester A->B C 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid B->C G Balofloxacin C->G D N-benzyl glycine ethyl ester E This compound D->E F 3-methylaminopiperidine E->F F->G G cluster_0 Synthesis of Piperidine Intermediate cluster_1 Synthesis of Balofloxacin A Reactants: N-benzyl glycine ethyl ester, 4-halo-ethyl butyrate B Reaction: Diester Formation A->B C Reaction: Dieckmann Condensation B->C D Purification & Salt Formation C->D E Product: This compound HCl D->E F Reactants: Quinolone Core, Piperidine Side Chain G Reaction: Coupling F->G H Reaction: Hydrolysis G->H I Purification: Recrystallization H->I J Product: Balofloxacin Dihydrate I->J G cluster_0 Bacterial Cell cluster_1 DNA Replication & Transcription cluster_2 Inhibition Balofloxacin Balofloxacin InhibitionGyrase Inhibition Balofloxacin->InhibitionGyrase InhibitionTopoIV Inhibition Balofloxacin->InhibitionTopoIV DNAGyrase DNA Gyrase DNA Bacterial DNA DNAGyrase->DNA (relaxes supercoils) TopoisomeraseIV Topoisomerase IV Replication DNA Replication TopoisomeraseIV->Replication (decatenates chromosomes) DNA->Replication Transcription Transcription DNA->Transcription InhibitionGyrase->DNAGyrase CellDeath Bacterial Cell Death InhibitionGyrase->CellDeath InhibitionTopoIV->TopoisomeraseIV InhibitionTopoIV->CellDeath

References

Application Note and Protocol: Synthesis of Spiro-oxindole Compounds Using Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a spiro[piperidine-4,3'-oxindole] derivative through a putative three-component reaction. The core components of this synthesis are an isatin derivative, ammonium acetate as an ammonia source, and Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This methodology is based on established principles of multicomponent reactions for the synthesis of spiro[dihydropyridine-oxindoles].[1][2][3][4]

Spiro-oxindoles are a significant class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide range of biological activities.[4] The unique three-dimensional structure of the spirocyclic system makes them attractive scaffolds in drug discovery. Multicomponent reactions are a powerful tool for the efficient construction of such complex molecules in a single step.[2][3]

The proposed synthesis follows a Hantzsch-type dihydropyridine synthesis mechanism, where the piperidine-based β-keto ester, an isatin-derived enamine, and an ammonia source cyclize to form the spiro[dihydropyridine-oxindole] core. Subsequent aromatization or further functionalization can be explored.

Experimental Protocols

Materials and Equipment:

  • N-Substituted Isatin (e.g., N-Benzylisatin)

  • This compound

  • Ammonium Acetate

  • Glacial Acetic Acid (or other suitable solvent like Ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel, 100-200 mesh)

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization.

Proposed Synthesis of Ethyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-3'-carboxylate

This protocol is a putative method based on analogous three-component reactions for the synthesis of spiro[dihydropyridine-oxindoles].[1][2][3]

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-benzylisatin (1.0 mmol, 235 mg), this compound (1.0 mmol, 261 mg), and ammonium acetate (1.5 mmol, 115 mg).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The use of acetic acid as a solvent and catalyst is common in such condensations.[2]

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat the reaction to reflux (approximately 118 °C for acetic acid) and maintain for 8-12 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The consumption of the starting materials and the formation of a new, more polar spot will indicate the reaction's progress.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Product Isolation: A precipitate is expected to form. Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water can be performed to obtain the pure spiro-oxindole compound.[2]

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes the key reactants and expected product for the proposed synthesis. The yield is an estimate based on similar reported three-component reactions.[1][2]

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
N-BenzylisatinC₁₅H₁₁NO₂237.261.0-
This compoundC₁₅H₁₉NO₃261.321.0-
Ammonium AcetateC₂H₇NO₂77.081.5-
Product: Ethyl 1,1'-dibenzyl-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-3'-carboxylateC₃₁H₃₁N₃O₃509.60-60-75

Mandatory Visualization

Proposed Reaction Pathway

The following diagram illustrates the proposed three-component reaction for the synthesis of the spiro[piperidine-4,3'-oxindole] derivative.

Spiro-oxindole Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Isatin N-Benzylisatin Enamine Isatin-derived Enamine Isatin->Enamine + NH3 Piperidine This compound Knoevenagel Knoevenagel Adduct Piperidine->Knoevenagel + Isatin Ammonia Ammonium Acetate Spiro Spiro[dihydropyridine-oxindole] Enamine->Spiro + Knoevenagel Adduct Knoevenagel->Spiro

Caption: Proposed reaction pathway for the three-component synthesis of a spiro-oxindole.

Experimental Workflow

The diagram below outlines the major steps in the experimental protocol for the synthesis and purification of the target spiro-oxindole compound.

Experimental Workflow A 1. Mix Reactants (Isatin, Piperidine derivative, Ammonium Acetate) B 2. Add Solvent (Glacial Acetic Acid) A->B C 3. Heat to Reflux (8-12 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and Precipitate (Pour into ice water) D->E Reaction Complete F 6. Isolate Crude Product (Filtration) E->F G 7. Purify Product (Column Chromatography/Recrystallization) F->G H 8. Characterize (NMR, MS, IR) G->H

Caption: Step-by-step experimental workflow for the synthesis of the spiro-oxindole.

References

Application Notes and Protocols: One-Pot Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a robust one-pot protocol for the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. One-pot synthetic approaches, such as the one detailed herein, offer considerable advantages over traditional multi-step methods by improving efficiency, reducing waste, and simplifying the overall synthetic process.

Application Notes

The substituted piperidine core is a cornerstone in the design of therapeutic agents, exhibiting a wide spectrum of pharmacological activities. These compounds are known to interact with various biological targets, including G-protein coupled receptors and enzymes. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential analgesics and antipsychotic agents. The presence of the β-keto ester functionality allows for a variety of subsequent chemical transformations, making it a valuable building block for creating libraries of compounds for high-throughput screening.

The one-pot synthesis protocol presented below is based on a tandem N-alkylation and Dieckmann condensation reaction. This approach streamlines the synthesis of the target molecule by eliminating the need for isolation and purification of the intermediate diester, thereby saving time and resources.

Quantitative Data Summary

The following table summarizes representative yields for the one-pot synthesis of this compound and its derivatives under optimized conditions. Please note that these are illustrative yields and actual results may vary depending on the specific substrates and reaction conditions.

EntryR Group (on Benzyl)Base for CyclizationYield (%)Purity (%)
1HSodium Ethoxide75>95
24-MethoxySodium Ethoxide72>95
34-ChloroSodium Ethoxide78>95
4HPotassium tert-butoxide70>95

Experimental Protocols

One-Pot Synthesis of this compound via Tandem N-Alkylation and Dieckmann Condensation

This protocol describes a one-pot procedure for the synthesis of this compound from N-benzylglycine ethyl ester and ethyl 4-bromobutanoate.

Materials:

  • N-benzylglycine ethyl ester

  • Ethyl 4-bromobutanoate

  • Sodium carbonate (Na₂CO₃)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-benzylglycine ethyl ester (1.0 equiv.), anhydrous sodium carbonate (1.2 equiv.), and anhydrous toluene (10 mL per mmol of N-benzylglycine ethyl ester).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 4-bromobutanoate (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • To the same flask, add a solution of sodium ethoxide (1.5 equiv.) in anhydrous ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the progress of the Dieckmann condensation by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pale yellow oil.

Visualizations

G cluster_0 Drug Discovery Pipeline A Piperidine Scaffold (e.g., this compound) B Chemical Modification (e.g., Alkylation, Reduction, etc.) A->B Versatile Intermediate C Library of Derivatives B->C Diversification D Biological Screening (e.g., GPCR binding, enzyme inhibition) C->D High-Throughput Screening E Lead Compound Identification D->E Hit-to-Lead F Preclinical Development E->F Candidate Selection

Caption: Conceptual workflow of piperidine derivatives in drug discovery.

G cluster_workflow One-Pot Synthesis Workflow start Start: N-benzylglycine ethyl ester, ethyl 4-bromobutanoate, Na₂CO₃, Toluene step1 N-Alkylation: Reflux (12-16h) start->step1 intermediate In-situ formation of Diester Intermediate step1->intermediate step2 Addition of Base: Sodium Ethoxide in Ethanol intermediate->step2 step3 Dieckmann Condensation: Reflux (4-6h) step2->step3 workup Aqueous Workup and Extraction step3->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the one-pot synthesis.

Application Notes and Protocols for the Catalytic Functionalization of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic functionalization of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a versatile scaffold in medicinal chemistry. The following sections detail key catalytic reactions, including stereoselective reduction, to access novel piperidine derivatives.

Stereoselective Microbial Reduction of the 3-Oxo Group

The reduction of the ketone functionality at the C-3 position of this compound is a critical transformation for accessing chiral hydroxy-piperidine building blocks. Microbial reduction offers a highly efficient and stereoselective method to achieve this.

A study by Guo (2006) demonstrated the successful use of various microorganisms for the stereospecific reduction of this substrate.[1][2][3] The primary product of these biotransformations is the cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate, a valuable chiral intermediate for pharmaceutical synthesis.

Data Presentation: Microbial Reduction of this compound
Microorganism StrainMajor ProductDiastereomeric Excess (de)Enantiomeric Excess (ee)
Candida parapsilosis SC16347cis-(3R,4R)-isomer97.4%99.8%
Pichia methanolica SC16415cis-(3R,4R)-isomer99.5%98.2%
Baker's Yeast (non-fermenting)cis-(3R,4R)-isomer73%>95%
Experimental Protocol: Microbial Reduction Screening

This protocol is adapted from the work of Guo (2006) for the screening of microorganisms for the reduction of this compound.[1]

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • F7 medium (or other suitable growth medium for the selected microorganisms)

  • 96-well deep-well plates

  • Selected yeast or other microorganism cultures

  • Thermomixer with shaking capabilities

Procedure:

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 100 mg/mL).

  • In each well of a 24-deep-well plate, add 1 mL of sterile F7 medium.

  • Inoculate each well with a specific microorganism culture.

  • Incubate the plates at 28 °C with shaking (e.g., 600 rpm) for 24 hours to allow for cell growth.

  • Add 20 µL of the substrate stock solution to each well.

  • Continue the incubation with shaking for another 24 hours to allow for the biotransformation to occur.

  • After the reaction period, quench the reaction by adding 1 mL of methanol to each well.

  • The resulting mixture can then be analyzed by chiral HPLC to determine the diastereomeric and enantiomeric excess of the product.

Logical Relationship: Stereoselective Reduction

Substrate This compound Catalyst Microorganism (e.g., C. parapsilosis) Substrate->Catalyst Biotransformation Product cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate Catalyst->Product Highly Selective Reduction

Caption: Microbial reduction of the ketone to the corresponding alcohol.

Further Functionalization (Currently Under Development)

Application notes and protocols for other key catalytic functionalizations of this compound, such as C-4 alkylation, arylation, and Michael additions, are currently under development. These sections will provide detailed experimental procedures, catalyst selection guides, and comprehensive data tables to support the synthesis of a diverse range of substituted piperidine derivatives.

Experimental Workflow: Future Functionalization Studies

cluster_start Starting Material cluster_reactions Catalytic Functionalization cluster_products Functionalized Products Start This compound Alkylation C4-Alkylation Start->Alkylation Alkylating Agent, Catalyst Arylation C4-Arylation Start->Arylation Arylating Agent, Catalyst Michael Michael Addition Start->Michael Michael Acceptor, Catalyst Prod_Alk 4-Alkyl Piperidines Alkylation->Prod_Alk Prod_Ar 4-Aryl Piperidines Arylation->Prod_Ar Prod_Mich 4-Adduct Piperidines Michael->Prod_Mich

Caption: Planned catalytic functionalizations of the piperidine scaffold.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient production on a larger scale is critical for drug development and manufacturing. These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on a robust multi-step process involving N-alkylation followed by a Dieckmann condensation. This document includes comprehensive experimental procedures, quality control parameters, and safety information to guide researchers and production chemists in the successful synthesis and purification of this important building block.

Overview of the Synthetic Strategy

The primary route for the industrial production of this compound hydrochloride involves a two-step process. The synthesis begins with the N-alkylation of N-benzylglycine ethyl ester with a 4-halobutyrate ester to form the diester intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate. This intermediate then undergoes an intramolecular Dieckmann condensation to yield the target piperidone ring system. The final product is isolated as the hydrochloride salt, which often exhibits improved stability and handling characteristics.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Purification and Isolation A N-benzylglycine ethyl ester D Intermediate Diester {4-[benzyl(ethoxycarbonyl- methyl)amino]butyrate} A->D B Ethyl 4-halobutyrate B->D C Base (e.g., K2CO3) in organic solvent C->D F Ethyl 1-benzyl-3-oxopiperidine -4-carboxylate (Crude) D->F E Strong Base (e.g., NaOEt) in organic solvent E->F G pH Adjustment (Acidification) F->G H Crystallization G->H I Final Product {Ethyl 1-benzyl-3-oxopiperidine- 4-carboxylate HCl} H->I cluster_0 Potential Impurities cluster_1 Troubleshooting A Starting Materials (Unreacted) D Optimize reaction time and temperature A->D B Intermediate Diester (Incomplete Cyclization) E Ensure stoichiometry of base is correct B->E C By-products from Intermolecular Condensation F Purification via recrystallization C->F

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Synthesis and Work-up

Symptom Possible Cause Suggested Solution
The crude product is a dark oil with a lower than expected mass.Incomplete Dieckmann condensation.Ensure anhydrous conditions and a sufficiently strong base (e.g., sodium ethoxide, sodium hydride) to drive the intramolecular cyclization.
Hydrolysis of the ester or β-keto ester functionality during aqueous work-up.Use a mild aqueous quench (e.g., saturated ammonium chloride) and avoid strongly acidic or basic conditions. Minimize the time the product is in contact with the aqueous phase.
Product loss during extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Check the pH of the aqueous layer to ensure the product is in its neutral form for optimal extraction.

Issue 2: Tailing Peaks and Poor Separation in Column Chromatography

Symptom Possible Cause Suggested Solution
The product peak on the chromatogram is broad and asymmetrical (tailing).The basic piperidine nitrogen is interacting strongly with acidic silanol groups on the silica gel stationary phase.Add a basic modifier, such as 0.5-1% triethylamine, to the eluent system to neutralize the acidic sites on the silica gel.
Inappropriate solvent system.Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) can improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.

Issue 3: Difficulty with Crystallization

Symptom Possible Cause Suggested Solution
The product "oils out" instead of forming crystals.The cooling process is too rapid, or the solvent is not ideal.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation.
High concentration of impurities.First, purify the crude product by column chromatography to remove the bulk of impurities before attempting recrystallization.
Inappropriate solvent system.Experiment with different solvent/anti-solvent systems. Good solvent choices can include ethyl acetate, acetone, or isopropanol, with anti-solvents like hexanes or petroleum ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities arise from the synthetic route, which typically involves a Dieckmann condensation. These can include:

  • Unreacted Starting Materials: Such as N-benzyl-N-(ethoxycarbonylmethyl)amino-ethyl butyrate.

  • Byproducts of Side Reactions: Including products from intermolecular condensation instead of the desired intramolecular cyclization.

  • Residual Reagents: Such as the base used in the condensation (e.g., sodium ethoxide).

  • Degradation Products: The β-keto ester is susceptible to hydrolysis and decarboxylation, especially if exposed to harsh acidic or basic conditions and high temperatures.

Q2: My purified product is a yellow oil, but I've seen it described as a solid. How can I solidify it?

A2: The free base of this compound can exist as an oil, especially if minor impurities are present. To obtain a solid, you can:

  • Attempt recrystallization from a suitable solvent system.

  • Convert it to its hydrochloride salt , which is typically a stable, crystalline solid. This can be achieved by dissolving the purified oil in a solvent like ethyl acetate or diethyl ether and carefully adding a solution of HCl in the same solvent.

Q3: I'm seeing two spots on my TLC plate that are very close together. How can I improve their separation?

A3: To improve TLC separation:

  • Try different solvent systems: Experiment with varying polarities. For instance, if you are using 30% ethyl acetate in hexanes, try 20% or 40%. Adding a small amount of a more polar solvent like methanol might help.

  • Use a basic modifier: Add a drop of triethylamine to your TLC developing chamber to minimize streaking and improve the resolution of basic compounds.

  • Double development: Run the TLC plate in the same solvent system twice, allowing it to dry completely between runs. This can increase the separation between spots with close Rf values.

Q4: What is the best method to achieve high purity (>99%) for this compound?

A4: A multi-step purification approach is often most effective for achieving high purity. A combination of column chromatography to remove the bulk of impurities, followed by recrystallization of the product or its hydrochloride salt, has been shown to yield purities of up to 99.6%.[1]

Data Presentation

Table 1: Purity of this compound hydrochloride after Purification

Purification Method Initial Purity (HPLC) Final Purity (HPLC) Yield Reference
Acid-base extraction and crystallization92.6%99.5%97.1%[1]
Acid-base extraction and crystallization93.2%99.5%97.6%[1]
Acid-base extraction and crystallization90.9%99.6%96.9%[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of ethyl acetate and hexanes). Add 0.5-1% triethylamine to the solvent system to prevent tailing. An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 10% ethyl acetate in hexanes with 1% triethylamine) and carefully pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 40% ethyl acetate in hexanes, maintaining 1% triethylamine) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude or column-purified this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution) dropwise until the pH of the solution is between 1 and 2. A solid precipitate of the hydrochloride salt should form.

  • Crystallization: If a precipitate forms immediately, you may need to gently heat the mixture to redissolve it and then allow it to cool slowly to room temperature to form well-defined crystals. Placing the flask in an ice bath can further promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (e.g., cold ethyl acetate) to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

G Troubleshooting Workflow for Low Purity start Crude Product Analysis (TLC/NMR) multiple_spots Multiple Spots on TLC? start->multiple_spots streaking Streaking/Tailing Spot? multiple_spots->streaking No column_chromatography Perform Column Chromatography multiple_spots->column_chromatography Yes add_base Add Basic Modifier (e.g., 1% TEA) to Eluent streaking->add_base Yes recrystallization Attempt Recrystallization streaking->recrystallization No column_chromatography->recrystallization add_base->column_chromatography oiling_out Product 'Oils Out'? recrystallization->oiling_out form_salt Form Hydrochloride Salt and Recrystallize recrystallization->form_salt Still Impure slow_cool Cool Slowly / Change Solvent oiling_out->slow_cool Yes pure_product Pure Product oiling_out->pure_product No slow_cool->recrystallization form_salt->pure_product

Caption: A decision-making workflow for troubleshooting common purification issues.

G General Purification Strategy crude_product Crude Product (from synthesis) acid_base_extraction Acid-Base Extraction (Optional, for removing acidic/basic impurities) crude_product->acid_base_extraction column_chromatography Column Chromatography (Removes bulk impurities) acid_base_extraction->column_chromatography purity_check1 Check Purity (TLC/HPLC/NMR) column_chromatography->purity_check1 recrystallization Recrystallization (Free Base or HCl Salt) purity_check1->recrystallization Purity < 99% pure_product High-Purity Product purity_check1->pure_product Purity > 99% purity_check2 Check Purity (TLC/HPLC/NMR) recrystallization->purity_check2 purity_check2->column_chromatography Purity < 99% purity_check2->pure_product Purity > 99%

References

Improving the yield and purity of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective method is a two-step process involving the initial reaction of N-benzyl glycine ethyl ester with an ethyl 4-halobutyrate, followed by an intramolecular Dieckmann condensation to form the piperidine ring.

Q2: What are the critical reagents and conditions for the Dieckmann condensation step?

A2: The critical components for the cyclization are a strong base and an appropriate aprotic solvent. Commonly used bases include sodium methoxide, sodium ethoxide, potassium tert-butoxide, and sodium hydride.[1] Suitable solvents include ethyl acetate, tetrahydrofuran (THF), toluene, and benzene.[1] The reaction is typically performed at reflux temperature.

Q3: How is the product typically purified?

A3: Purification is generally achieved through a series of extractions and pH adjustments. After the reaction, the mixture is typically washed with water. The organic layer containing the product is then treated with hydrochloric acid to precipitate the hydrochloride salt of the target compound. This salt can then be isolated by filtration.[1] Further purification can be achieved by recrystallization.

Q4: What kind of yields and purity can be expected with an optimized protocol?

A4: With optimized conditions, high yields and purity are attainable. Some protocols report yields as high as 97.6% with a purity of 99.5% as determined by HPLC.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction in the first step (alkylation).2. Inefficient cyclization (Dieckmann condensation).3. Suboptimal base or solvent for cyclization.4. Hydrolysis of the ester during workup.1. Ensure a 1:1 to 1:1.5 molar ratio of ethyl N-benzylglycine to ethyl 4-halobutyrate.[1]2. For the cyclization step, use a molar ratio of the intermediate to the base of 1:1 to 1:1.5.[1] Ensure the reaction is heated to reflux for a sufficient time (e.g., 4 hours), monitoring completion with TLC.[1]3. Consider using sodium methoxide in ethyl acetate or sodium tert-butoxide in toluene, as these have been shown to be effective.[1]4. During the aqueous workup, carefully control the pH to avoid prolonged exposure to strongly acidic or basic conditions.
Low Purity 1. Presence of unreacted starting materials.2. Formation of side-products.3. Inefficient purification.1. Monitor the reaction progress using TLC to ensure all starting material is consumed.2. Ensure anhydrous conditions, as water can interfere with the base and lead to side reactions.3. During the purification of the hydrochloride salt, after acidification of the organic layer, ensure complete precipitation of the solid. Consider washing the filtered solid with a cold, non-polar solvent to remove soluble impurities.
Product is an oil instead of a solid 1. The product is in its free base form.2. Presence of impurities.1. The free base of this compound is an oil.[2] To obtain a solid, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and treat it with hydrochloric acid to form the hydrochloride salt, which is a solid.[1]2. Purify the product as described in the purification protocol to remove impurities that may be preventing crystallization.

Experimental Protocols

Optimized Synthesis of this compound Hydrochloride

This protocol is adapted from a high-yield patented procedure.[1]

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate)

  • Dissolve N-benzyl glycine ethyl ester in toluene.

  • Add ethyl 4-bromobutyrate (1 to 1.5 molar equivalents) and potassium carbonate (as the base).

  • Heat the mixture and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate.

Step 2: Dieckmann Condensation and Salt Formation

  • Dissolve the crude intermediate from Step 1 in ethyl acetate.

  • Add sodium methoxide (1 to 1.5 molar equivalents).

  • Heat the mixture to reflux for approximately 4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and wash with water.

  • Separate the organic layer and adjust the pH to 1-2 with hydrochloric acid.

  • A solid precipitate (the hydrochloride salt of the product) will form.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Data Summary

Base Solvent Yield (%) Purity (%) Reference
Sodium MethoxideEthyl Acetate97.699.5[1]
Sodium tert-butoxideToluene88.090.9[1]
Sodium tert-butoxideTetrahydrofuran86.692.6[1]
Potassium tert-butoxideChloroform86.693.2[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Dieckmann Condensation s1_start N-benzyl glycine ethyl ester + Ethyl 4-bromobutyrate + Toluene + K2CO3 s1_react Heat and React (Monitor by TLC) s1_start->s1_react s1_workup Cool, Filter, Concentrate s1_react->s1_workup s1_product Crude Intermediate: 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate s1_workup->s1_product s2_start Crude Intermediate + Ethyl Acetate + Sodium Methoxide s1_product->s2_start Use in next step s2_react Reflux for 4h (Monitor by TLC) s2_start->s2_react s2_workup Cool, Wash with Water s2_react->s2_workup s2_acidify Adjust pH to 1-2 with HCl s2_workup->s2_acidify s2_isolate Filter and Dry s2_acidify->s2_isolate s2_product Final Product: This compound HCl s2_isolate->s2_product

Caption: Experimental workflow for the synthesis of this compound HCl.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Experiment Complete check_yield Is the yield low? start->check_yield check_purity Is the purity low? check_yield->check_purity No yield_cause1 Incomplete Reaction? check_yield->yield_cause1 Yes yield_cause2 Suboptimal Base/Solvent? check_yield->yield_cause2 Yes purity_cause1 Unreacted Starting Material? check_purity->purity_cause1 Yes purity_cause2 Inefficient Purification? check_purity->purity_cause2 Yes success Successful Synthesis check_purity->success No yield_solution1 Check Molar Ratios Increase Reaction Time/Temp yield_cause1->yield_solution1 yield_solution1->check_purity yield_solution2 Use NaOMe in Ethyl Acetate yield_cause2->yield_solution2 yield_solution2->check_purity purity_solution1 Monitor by TLC until completion purity_cause1->purity_solution1 purity_solution1->success purity_solution2 Ensure complete precipitation of HCl salt Wash solid with cold solvent purity_cause2->purity_solution2 purity_solution2->success

Caption: Troubleshooting decision tree for synthesis issues.

References

Identification and characterization of byproducts in Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This guide focuses on the identification and characterization of byproducts commonly encountered during the Dieckmann condensation reaction used for its synthesis.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through an intramolecular Dieckmann condensation of a diester precursor. A general workflow for the synthesis and subsequent analysis of byproducts is outlined below.

General Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification start Starting Material (Diethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate) reaction Dieckmann Condensation (Base, e.g., NaOEt in Toluene) start->reaction workup Aqueous Work-up & Crude Product Isolation reaction->workup crude_analysis Crude Product Analysis (TLC, HPLC, GC-MS) workup->crude_analysis purification Purification (Column Chromatography/Distillation) crude_analysis->purification byproduct_id Byproduct Identification & Characterization crude_analysis->byproduct_id product_char Pure Product Characterization (NMR, MS, etc.) purification->product_char

Caption: General workflow for the synthesis and analysis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the identification of byproducts through analytical techniques.

Q1: My reaction yield is low, and I see multiple spots on the TLC plate. What are the likely byproducts?

A1: Low yields and multiple TLC spots suggest the formation of side products. The primary byproducts in a Dieckmann condensation for this target molecule include:

  • Unreacted Starting Material: Diethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate.

  • Intermolecular Condensation Product: A dimeric species formed from the reaction of two molecules of the starting material.

  • Hydrolysis Product: 1-benzyl-3-oxopiperidine-4-carboxylic acid, formed if water is present during the reaction or work-up.

  • Decarboxylation Product: 1-benzylpiperidin-3-one, which can form under harsh reaction conditions (e.g., high temperatures).

Potential Byproduct Formation Pathways SM Starting Diester Product Desired Product SM->Product Intramolecular Condensation Intermolecular Intermolecular Byproduct SM->Intermolecular Intermolecular Condensation Hydrolysis Hydrolysis Byproduct Product->Hydrolysis Hydrolysis Decarboxylation Decarboxylation Byproduct Product->Decarboxylation Decarboxylation

Caption: Logical relationships of potential byproduct formation from the starting material and desired product.

Q2: I have an unexpected peak in my ¹H NMR spectrum. How can I identify the corresponding byproduct?

A2: Compare the chemical shifts and multiplicities of the unknown peaks with the expected spectra of the main product and potential byproducts.

CompoundKey ¹H NMR Signals (Predicted, CDCl₃)
This compound (Product) ~7.3 ppm (m, 5H, Ar-H), ~4.2 ppm (q, 2H, OCH₂CH₃), ~3.6 ppm (s, 2H, Ar-CH₂), ~3.4 ppm (s, 2H, piperidine H), ~2.7 ppm (t, 2H, piperidine H), ~2.5 ppm (t, 2H, piperidine H), ~1.3 ppm (t, 3H, OCH₂CH₃)
Unreacted Starting Material Will show two distinct ethyl ester signals (~4.1-4.2 ppm, q and ~1.2-1.3 ppm, t).
Hydrolysis Product The ethyl ester signals will be absent, and a broad singlet for the carboxylic acid proton (>10 ppm) may be observed.
Decarboxylation Product The signals corresponding to the ethyl carboxylate group will be absent.
Intermolecular Condensation Product The spectrum will be more complex, likely with multiple sets of signals for the piperidine and benzyl groups.

Q3: My mass spectrometry results show unexpected molecular ions. What could they be?

A3: The expected molecular ion for the product is [M+H]⁺ at m/z 262.14. Other observed masses could correspond to byproducts.

CompoundExpected [M+H]⁺ (m/z)
This compound (Product) 262.14
Unreacted Starting Material 308.18
Hydrolysis Product 234.11
Decarboxylation Product 190.12
Intermolecular Condensation Product 523.27 (dimer)

Q4: How can I minimize the formation of byproducts?

A4: Optimization of reaction conditions is key to minimizing byproduct formation.

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide. Ensure the base is anhydrous.Promotes the desired intramolecular condensation over intermolecular reactions. Moisture can lead to hydrolysis of the ester.
Solvent Use a dry, aprotic solvent such as toluene or THF.Prevents hydrolysis and other side reactions.
Concentration Run the reaction under high dilution conditions.Favors the intramolecular cyclization over the intermolecular reaction, which is bimolecular.
Temperature Maintain the recommended reaction temperature.Higher temperatures can lead to decomposition and the formation of the decarboxylation byproduct.
Work-up Perform the aqueous work-up at low temperatures and avoid prolonged exposure to acidic or basic conditions.Minimizes hydrolysis of the product.

Experimental Protocols

General Procedure for HPLC-MS Analysis of Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile).

    • Dilute the quenched sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and mass spectrometry (ESI positive mode).

General Procedure for GC-MS Analysis
  • Sample Preparation:

    • Dissolve the crude product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, derivatize the sample to improve volatility, for example, by silylation for the hydrolysis product.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.

    • MS Detector: Electron ionization (EI) at 70 eV.

Analytical Troubleshooting Workflow start Unexpected Analytical Result (e.g., extra peak in HPLC/NMR) check_sm Compare with Starting Material Spectrum/Retention Time start->check_sm check_product Confirm Expected Product Spectrum/Retention Time start->check_product hypothesize Hypothesize Byproduct Structures check_sm->hypothesize check_product->hypothesize predict_data Predict Analytical Data for Hypothesized Byproducts hypothesize->predict_data compare_data Compare Predicted Data with Experimental Data predict_data->compare_data identify Identify Byproduct compare_data->identify

Caption: A logical workflow for troubleshooting and identifying unknown byproducts using analytical data.

Technical Support Center: Optimizing the Dieckmann Condensation for Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate via the Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Dieckmann condensation to form this compound?

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this specific synthesis, the starting material is N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester, which cyclizes in the presence of a strong base to yield the desired product.

Q2: Which bases are most effective for this reaction?

A variety of strong bases can be used, with the choice impacting yield and side product formation. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), and sodium methoxide (NaOMe).[1][2] To avoid transesterification, it is often recommended to use a base with the same alkoxide as the ester.[3] For ethyl esters, sodium ethoxide is a suitable choice. However, sterically hindered bases like potassium tert-butoxide or non-nucleophilic bases like sodium hydride can minimize side reactions.[1]

Q3: What are the recommended solvents for this Dieckmann condensation?

Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the ester and the base. Commonly used solvents include toluene, tetrahydrofuran (THF), benzene, and ethyl acetate.[1][2] The choice of solvent can influence enolate stability and potentially reduce side reactions.[1]

Q4: What are the typical reaction temperatures and times?

Reaction temperatures can range from room temperature to reflux, depending on the base and solvent used. For instance, a reaction with sodium methoxide in ethyl acetate is often run at reflux for several hours.[2] A procedure using sodium hydride in dimethyl carbonate is heated to reflux for a shorter period, around 20 minutes.[4]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting diester and the appearance of the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Base: The base may have decomposed due to moisture.1. Use freshly opened or properly stored base. For alkoxides, consider preparing them fresh.
2. Wet Reagents/Solvent: Water will quench the base and hydrolyze the ester.2. Ensure all glassware is oven-dried. Use anhydrous solvents and dry reagents.
3. Insufficient Reaction Time/Temperature: The reaction may not have gone to completion.3. Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature.
4. Reverse Dieckmann Reaction: The equilibrium may favor the starting materials.4. Ensure a stoichiometric amount of a strong enough base is used to deprotonate the product and drive the reaction forward.[5]
Formation of Side Products 1. Intermolecular Condensation: This can occur at high concentrations.1. Perform the reaction under high dilution conditions to favor the intramolecular reaction.
2. Hydrolysis of Ester: Presence of water leads to the formation of the corresponding carboxylic acid.2. Strictly maintain anhydrous conditions throughout the experiment.
3. Transesterification: Using a base with a different alkoxide than the ester.3. Match the alkoxide of the base to the ester (e.g., use sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like sodium hydride.[3]
Difficulty in Product Isolation/Purification 1. Product is in the salt form: After the reaction, the β-keto ester product exists as its enolate salt.1. Acidify the reaction mixture during workup (e.g., with dilute HCl) to protonate the enolate and obtain the neutral product.[2]
2. Emulsion during Workup: This can make phase separation difficult.2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
3. Product is an oil: The product may not crystallize easily.3. Purify by column chromatography on silica gel. The product can also be converted to its hydrochloride salt, which is often a crystalline solid and easier to handle.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Base Solvent Temperature Time Yield Reference
Sodium Hydride (60% in oil)Dimethyl CarbonateReflux20 min99% (as methyl ester)[4]
Sodium MethoxideEthyl AcetateReflux4 hr96.6% (crude)[2]
Sodium tert-butoxideTetrahydrofuranN/AN/A86.6% (overall)[2]
Sodium EthoxideTolueneN/AN/AHigh (qualitative)[3]

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Methoxide in Ethyl Acetate [2]

  • To a solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in anhydrous ethyl acetate, add sodium methoxide (1.0 to 1.5 molar equivalents).

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water for extraction and washing.

  • Separate the organic layer and adjust the pH to 1-2 with hydrochloric acid to precipitate the product as its hydrochloride salt.

  • Filter the solid, wash with a suitable solvent, and dry to obtain the crude product.

  • For further purification, the crude product can be dissolved in water, the pH adjusted to 7-8, extracted with an organic solvent, and then the organic layer re-acidified to re-precipitate the hydrochloride salt.

Protocol 2: Dieckmann Condensation using Sodium Hydride [4]

Note: This protocol yields the corresponding methyl ester due to the use of dimethyl carbonate.

  • To a stirred mixture of 1-benzyl-3-piperidone (1 equivalent) and dimethyl carbonate, add sodium hydride (60% dispersion in oil, ~2 equivalents) in batches.

  • Heat the reaction mixture to reflux for 20 minutes.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Diester & Anhydrous Solvent base Add Strong Base (e.g., NaOMe, NaH) reagents->base heat Heat to Reflux (Monitor by TLC) base->heat quench Quench Reaction heat->quench extract Aqueous Workup & Extraction quench->extract acidify Acidify Organic Layer extract->acidify isolate Isolate Product (Filtration/Chromatography) acidify->isolate

Caption: Experimental workflow for the Dieckmann condensation.

Troubleshooting_Dieckmann start Low or No Product? check_base Is the base active and anhydrous? start->check_base Yes side_products Side Products Observed? start->side_products No check_conditions Are reagents and solvent dry? check_base->check_conditions Yes solution_base Use fresh/properly stored base. check_base->solution_base No check_time_temp Sufficient reaction time/temp? check_conditions->check_time_temp Yes solution_dry Ensure strictly anhydrous conditions. check_conditions->solution_dry No solution_time_temp Increase time/temp; monitor by TLC. check_time_temp->solution_time_temp No hydrolysis Hydrolysis byproducts? side_products->hydrolysis Yes intermolecular Intermolecular condensation? hydrolysis->intermolecular No solution_hydrolysis Strictly anhydrous conditions. hydrolysis->solution_hydrolysis Yes solution_intermolecular Use high dilution. intermolecular->solution_intermolecular Yes

Caption: Troubleshooting decision tree for the Dieckmann condensation.

References

Technical Support Center: Purification of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Dieckmann condensation?

A1: Common impurities include unreacted starting materials such as ethyl N-benzylglycinate and ethyl 4-halobutyrate, byproducts from intermolecular condensation (dimers or oligomers), and residual base (e.g., sodium ethoxide) or salts from the workup. The crude product often appears as a brown or reddish-orange oil due to these impurities[1].

Q2: My product is an oil and will not crystallize. What is the likely cause and what can I do?

A2: The phenomenon of "oiling out" is common for impure reaction mixtures of this compound. The presence of oligomers and other byproducts can inhibit crystallization. It is recommended to attempt purification by column chromatography or by converting the free base to its hydrochloride salt, which often has better crystallization properties.

Q3: What are the recommended starting points for purification of the crude product?

A3: Two primary methods are recommended for the purification of crude this compound:

  • Purification via Hydrochloride Salt Formation: This involves an acid-base extraction and subsequent crystallization. It is particularly effective for removing non-basic impurities. A patent for this process reports achieving a purity of >99.5%[2].

  • Silica Gel Column Chromatography: This method separates compounds based on polarity and is effective for removing a wide range of impurities.

Q4: What is the expected appearance of the purified product?

A4: Purified this compound in its free base form is typically a yellow oil. Its hydrochloride salt is a white to off-white or brown crystalline powder[3].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Product Incomplete Dieckmann condensation reaction.Ensure anhydrous reaction conditions as the base (e.g., sodium ethoxide, sodium hydride) is sensitive to moisture. Consider extending the reaction time or gently heating the reaction mixture.
Side reactions, such as intermolecular condensation, are favored.Run the reaction under more dilute conditions to favor the intramolecular Dieckmann condensation.
Product is a Dark, Intractable Oil Presence of significant amounts of polymeric or colored impurities.Purify a small sample via flash column chromatography to isolate the desired product. If successful, scale up the chromatography. Alternatively, attempt the acid-base workup and crystallization of the hydrochloride salt.
Multiple Spots on TLC after Reaction Incomplete reaction or presence of multiple byproducts.Identify the product spot by comparing with a standard if available. If the reaction is incomplete, consider optimizing the reaction conditions (base, solvent, temperature). If byproducts are present, proceed with a suitable purification method.
Low Purity After Purification The chosen purification method is not optimal for the specific impurities present.If column chromatography gives poor separation, try a different solvent system or consider reverse-phase chromatography. If crystallization of the hydrochloride salt yields an impure product, a second recrystallization from a different solvent system may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Purity (Crude) Final Purity Typical Yield Reference
Acid-Base Extraction and Crystallization (as HCl salt)~90-93% (HPLC)>99.5% (HPLC)97.1%[2]
Column ChromatographyNot specified>95% (estimated)VariableGeneral Method

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Crystallization of the Hydrochloride Salt

This protocol is adapted from a patented procedure and is highly effective for achieving high purity[2].

Materials:

  • Crude this compound

  • Water

  • Dichloromethane (or Ethyl Acetate)

  • 20% Sodium Carbonate solution

  • Hydrochloric Acid (e.g., concentrated or as a solution in an organic solvent)

Procedure:

  • Dissolve the crude product in water.

  • Stir the solution and adjust the pH to 7-8 using a 20% aqueous solution of sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).

  • Combine the organic layers.

  • Adjust the pH of the organic layer to 1-2 with hydrochloric acid. This will cause the hydrochloride salt of the product to precipitate.

  • Filter the solid precipitate.

  • Wash the solid with a small amount of cold dichloromethane or diethyl ether.

  • Dry the solid under vacuum to obtain pure this compound hydrochloride.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of the free base form of the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product (which is an oil) in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Begin elution with a non-polar solvent system, such as 5% ethyl acetate in hexanes.

  • Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 30% ethyl acetate in hexanes) to elute the compounds from the column.

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a yellow oil.

Visualizations

PurificationWorkflow Crude Crude Product (Brown Oil) Method1 Method 1: Acid-Base Extraction Crude->Method1 Method2 Method 2: Column Chromatography Crude->Method2 PureHCl Pure HCl Salt (>99.5% Purity) (White Solid) Method1->PureHCl PureFreeBase Pure Free Base (>95% Purity) (Yellow Oil) Method2->PureFreeBase

Caption: Overview of purification pathways for crude this compound.

AcidBasePurification cluster_0 Step-by-Step: Acid-Base Extraction & Crystallization A 1. Dissolve Crude in Water B 2. Adjust pH to 7-8 (aq. Na2CO3) A->B C 3. Extract with Organic Solvent (e.g., Dichloromethane) B->C D 4. Separate Organic Layer C->D E 5. Adjust Organic Layer pH to 1-2 (HCl) D->E F 6. Precipitate HCl Salt E->F G 7. Filter and Dry F->G H Pure Product (HCl Salt) G->H

Caption: Workflow for purification via hydrochloride salt formation.

References

Stability studies of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

Issue Potential Cause Recommended Solution
Rapid degradation under acidic conditions. The β-keto ester functionality is susceptible to acid-catalyzed hydrolysis, followed by decarboxylation.[1][2][3][4][5]- Reduce the concentration of the acid (e.g., from 0.1 N HCl to 0.01 N HCl).- Lower the temperature of the study.- Decrease the duration of acid exposure.- Monitor the degradation at earlier time points to capture the primary degradant before further reactions occur.
Multiple, poorly resolved peaks in the HPLC chromatogram after basic hydrolysis. Base-catalyzed hydrolysis of the ester and subsequent decarboxylation can occur. Additionally, the piperidine ring may undergo degradation.[1][2][3][4][5]- Optimize the HPLC method by adjusting the mobile phase composition, gradient, or column chemistry to improve the resolution between the parent compound and its degradants.- Use a lower concentration of the base (e.g., 0.01 N NaOH).- Conduct the study at a lower temperature to slow down the degradation rate.
Formation of an unexpected N-oxide or other oxidative degradants. The tertiary amine in the piperidine ring is susceptible to oxidation.[6][7][8][9]- Ensure that all solvents are degassed and consider using an inert atmosphere (e.g., nitrogen) during sample preparation and analysis.- If using hydrogen peroxide for forced oxidation, start with a lower concentration (e.g., 0.1% instead of 3%).- Analyze a control sample without the oxidizing agent to confirm that the degradation is indeed due to oxidation.
Loss of compound with no corresponding degradant peaks observed (poor mass balance). - The degradants may not be UV-active at the chosen wavelength.- The degradants may be volatile.- The degradants may be strongly retained on the HPLC column.- Use a photodiode array (PDA) detector to screen for degradants at different wavelengths.- Employ a mass spectrometer (LC-MS) to detect non-chromophoric or volatile degradants.- Modify the HPLC method with a stronger organic solvent or a different stationary phase to ensure the elution of all components.
Variability in photostability results. - Inconsistent light exposure.- Temperature fluctuations during the study.- The physical form of the sample (solid vs. solution) can affect its photostability.- Use a calibrated photostability chamber that provides controlled and measurable light exposure according to ICH Q1B guidelines.[1][2][6][7][10]- Include a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.- Test the compound in both solid and solution states to get a complete photostability profile.
Thermal degradation leading to cleavage of the benzyl group. The benzylic C-N bond can be susceptible to thermolysis.[10][11][12]- Conduct thermal stability studies at a range of temperatures to determine the onset of degradation.- Use a lower temperature for accelerated stability studies if significant degradation is observed at higher temperatures.- Characterize the degradants to confirm the cleavage of the benzyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis to form the corresponding carboxylic acid. This β-keto acid can then readily undergo decarboxylation to yield 1-benzyl-3-piperidone.[1][2][3][4][5]

  • Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide. The carbon atoms alpha to the nitrogen are also potential sites of oxidation.[6][7][8][9]

  • Photodegradation: Exposure to UV or visible light may lead to photo-oxidation or rearrangement reactions, particularly involving the benzylamine moiety.[6]

  • Thermal Degradation: High temperatures can potentially cause cleavage of the N-benzyl bond.[10][11][12]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: The following conditions are a good starting point for forced degradation studies, with the aim of achieving 5-20% degradation:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C.

  • Base Hydrolysis: 0.1 N NaOH at room temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 60-80 °C in a calibrated oven.

  • Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][6][7][10]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method should be able to separate the intact drug from its degradation products. To develop such a method:

  • Perform forced degradation studies under various stress conditions to generate the potential degradation products.

  • Use a reversed-phase HPLC column (e.g., C18) with a gradient elution program. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

  • Employ a PDA detector to monitor the elution at multiple wavelengths to ensure all degradants are detected.

  • Validate the method according to ICH guidelines, including specificity (peak purity analysis of the parent drug in the presence of its degradants), linearity, accuracy, precision, and robustness.

Q4: What should I do if I observe no degradation under the initial stress conditions?

A4: If no degradation is observed, you should increase the severity of the stress conditions. This can be achieved by:

  • Increasing the concentration of the acid, base, or oxidizing agent.

  • Increasing the temperature.

  • Extending the duration of the stress. It is important to apply these changes incrementally to avoid excessive degradation that could lead to the formation of irrelevant secondary degradants.

Q5: Are there any specific handling precautions I should take with this compound during stability studies?

A5: Given its potential for photodegradation, it is advisable to protect the compound and its solutions from light by using amber glassware or by working under low-light conditions. Due to its susceptibility to hydrolysis, exposure to moisture should be minimized, especially when handling the solid material.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at 80 °C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL) in a sealed vial in the oven.

    • At appropriate time intervals, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both samples with the mobile phase for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution (1 mg/mL in a quartz cuvette) to a calibrated photostability chamber according to ICH Q1B guidelines.

    • Concurrently, store a control sample (wrapped in aluminum foil) under the same temperature conditions.

    • After the specified exposure, prepare the samples for HPLC analysis.

3. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

Visualizations

Stability_Study_Workflow cluster_preparation Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 N NaOH, RT) Prep->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to Stress Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Expose to Stress Photo Photostability (ICH Q1B) Prep->Photo Expose to Stress HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation (% Degradation, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Degradation Parent This compound KetoAcid 1-Benzyl-3-oxopiperidine-4-carboxylic acid Parent->KetoAcid Hydrolysis N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Cleavage Benzyl Radical + Piperidone Radical Parent->Cleavage Thermolysis Ketone 1-Benzyl-3-piperidone + CO₂ KetoAcid->Ketone Decarboxylation

Caption: Potential degradation pathways of the target molecule.

References

Troubleshooting low conversion rates in the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Dieckmann condensation is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the conversion rate?

A: Low yields in the synthesis of this compound via Dieckmann condensation can stem from several factors. The reaction involves an intramolecular cyclization of a diester, and its success is highly dependent on reaction conditions.[1] Here are common causes and potential solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for efficient enolate formation and subsequent cyclization.[2]

    • Solution: Experiment with different strong bases and anhydrous solvents. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are common choices.[3][4] For ethyl esters, using sodium ethoxide in ethanol is often preferred to avoid transesterification.[3] Sterically hindered bases like potassium tert-butoxide can also be effective.[2]

  • Presence of Moisture: The Dieckmann condensation is highly sensitive to moisture. Water can hydrolyze the ester starting material and the resulting β-keto ester product.[3]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[3]

  • Inactive Base: The base may have lost its activity due to improper storage or handling.

    • Solution: Use a freshly opened or properly stored base. For instance, potassium tert-butoxide should ideally be freshly sublimed before use.[3]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[5] Optimization of reaction time and temperature may be necessary. Some procedures call for refluxing the reaction mixture for several hours.

Issue 2: Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: The primary side reaction of concern in the Dieckmann condensation is the hydrolysis of the β-keto ester product, which can revert to the starting diester.[3][6]

  • Hydrolysis of the β-Keto Ester: The cyclic β-keto ester product is susceptible to hydrolysis, especially under basic conditions during workup.[3]

    • Solution: Careful control of the workup procedure is crucial. Acidify the reaction mixture cautiously with a mild acid (e.g., dilute HCl or acetic acid) to a pH of 6-8 before extraction.[7] Avoid using strong bases like sodium hydroxide during the workup, as this can promote hydrolysis of the ester.[3]

  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, intermolecular condensation can compete with the desired intramolecular Dieckmann cyclization.

    • Solution: Employing high-dilution conditions can favor the intramolecular reaction pathway. This involves slowly adding the diester to a solution of the base.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

PrecursorBaseSolventReaction ConditionsYieldPurity (HPLC)Reference
4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrateSodium tert-butoxideTetrahydrofuranAdjust pH to 7 with acetic acid after reaction86.6% (3 steps)92.6%[7]
4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrateSodium tert-butoxideTolueneAdjust pH to 6-8 after reaction88.0% (3 steps)90.9%[7]
N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrateSodium methoxideEthyl acetateReflux for 4 hours, acidic workup96.6% (crude)-[7]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from patent literature and provides a general procedure.[7] Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate)

  • Dissolve N-benzyl glycine ethyl ester in an appropriate organic solvent (e.g., toluene, tetrahydrofuran).

  • Add an equimolar amount of 4-bromoethyl butyrate and a slight excess of a base such as sodium carbonate.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude intermediate.

Step 2: Dieckmann Condensation

  • Dissolve the crude 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate in an anhydrous solvent such as ethyl acetate or toluene under an inert atmosphere.

  • Add a strong base, such as sodium methoxide or sodium tert-butoxide (1-1.5 molar equivalents), portion-wise while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Adjust the pH of the aqueous layer to 7-8 with a suitable acid (e.g., dilute hydrochloric acid or acetic acid).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • To obtain the hydrochloride salt, dissolve the crude product in a suitable solvent and adjust the pH to 1-2 with hydrochloric acid to induce crystallization.

  • Filter and dry the resulting solid to obtain this compound hydrochloride.

Mandatory Visualization

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product N-benzyl glycine ethyl ester N-benzyl glycine ethyl ester 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate N-benzyl glycine ethyl ester->4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate Alkylation 4-bromoethyl butyrate 4-bromoethyl butyrate 4-bromoethyl butyrate->4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate This compound This compound 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate->this compound Dieckmann Condensation (Intramolecular Cyclization)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Conversion Rate check_reagents Check Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup moisture Moisture Present? check_reagents->moisture time_temp Time/Temp Optimal? check_conditions->time_temp hydrolysis Product Hydrolysis? check_workup->hydrolysis base_activity Base Inactive? moisture->base_activity No dry_reagents Use Anhydrous Reagents/ Inert Atmosphere moisture->dry_reagents Yes base_activity->check_conditions No fresh_base Use Fresh/Sublimed Base base_activity->fresh_base Yes time_temp->check_workup Yes optimize_conditions Optimize Time & Temperature time_temp->optimize_conditions No modify_workup Modify pH Adjustment/ Extraction hydrolysis->modify_workup Yes end Improved Conversion hydrolysis->end No dry_reagents->end fresh_base->end optimize_conditions->end modify_workup->end

Caption: Troubleshooting workflow for low conversion rates.

Logical_Relationships cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield moisture Presence of Water low_yield->moisture inactive_base Inactive Base low_yield->inactive_base suboptimal_conditions Suboptimal Conditions (Time, Temp, Base, Solvent) low_yield->suboptimal_conditions product_degradation Product Degradation (Hydrolysis) low_yield->product_degradation anhydrous_tech Use Anhydrous Techniques moisture->anhydrous_tech fresh_reagents Use Fresh Reagents inactive_base->fresh_reagents optimization Systematic Optimization suboptimal_conditions->optimization careful_workup Careful Workup product_degradation->careful_workup

Caption: Logical relationships between causes and solutions for low yield.

References

Side reactions associated with the N-benzylation of ethyl 3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the N-benzylation of ethyl 3-oxopiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-benzylation of ethyl 3-oxopiperidine-4-carboxylate?

A1: The most prevalent side reactions include:

  • Over-alkylation: The desired N-benzylated product, being a tertiary amine, can react further with the benzylating agent to form a quaternary ammonium salt.[1] This is a common issue in the alkylation of secondary amines.

  • C-alkylation: The starting material is a β-keto ester with acidic α-hydrogens.[2][3] Under basic conditions, an enolate can form, which can then be alkylated at the carbon atom adjacent to the ketone and ester groups.

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially under basic aqueous conditions, to form the corresponding carboxylic acid.[4] The starting material shows rapid degradation at pH 10-12.[4]

  • Decarboxylation: If the ester is hydrolyzed to a β-keto acid, it can readily undergo decarboxylation upon heating to yield N-benzyl-3-oxopiperidone.[3][5]

Q2: I am observing a low yield of my desired N-benzylated product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal reaction conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield.

  • Side reactions dominating: The formation of byproducts such as the quaternary ammonium salt or C-alkylated product can consume the starting materials and reduce the yield of the desired product.

  • Decomposition of starting material or product: The β-keto ester functionality can be unstable, particularly to heat and strong bases.[4]

  • Inefficient purification: The desired product may be lost during workup and purification steps.

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To reduce over-alkylation, consider the following strategies:

  • Control stoichiometry: Use a 1:1 molar ratio or a slight excess of the piperidine starting material relative to the benzylating agent.

  • Slow addition of the alkylating agent: Adding the benzylating agent slowly to the reaction mixture helps to maintain a low concentration of it, which disfavors the second alkylation step.

  • Choice of reaction conditions: Using milder bases and lower temperatures can help to control the reaction rate and reduce the likelihood of over-alkylation.

Q4: What is the difference between N-alkylation and C-alkylation in this reaction, and how can I favor N-alkylation?

A4: N-alkylation occurs at the nitrogen atom of the piperidine ring, while C-alkylation occurs at the carbon atom between the ketone and the ester groups. To favor N-alkylation over C-alkylation:

  • Use a less sterically hindered base: A bulky base may have difficulty accessing the α-proton, but this is not always a reliable method of control.

  • Optimize the solvent: The choice of solvent can influence the reactivity of the enolate and the amine. Protic solvents can solvate the enolate, potentially reducing its nucleophilicity.

  • Consider reductive amination: An alternative route that avoids the issue of C-alkylation is the reductive amination of ethyl 3-oxopiperidine-4-carboxylate with benzaldehyde. This method forms an iminium ion in situ, which is then reduced to the desired N-benzyl product.[2][6]

Q5: My product seems to be degrading during the workup. What can I do?

A5: The ester functionality is sensitive to basic conditions.[4] If you are using a basic workup to remove acidic impurities, keep the exposure time to a minimum and use milder bases like sodium bicarbonate if possible. Also, avoid excessive heating during solvent evaporation, as this can promote decarboxylation of any hydrolyzed product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion of starting material Inactive benzylating agentUse a fresh bottle of benzyl bromide or benzyl chloride.
Insufficiently strong baseUse a stronger base such as potassium carbonate or a hindered amine base like DIPEA.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Multiple spots on TLC, indicating a mixture of products Over-alkylationUse a 1:1 stoichiometry of amine to benzylating agent, or a slight excess of the amine. Add the benzylating agent slowly.
C-alkylationUse a less hindered base and consider aprotic solvents. Alternatively, switch to a reductive amination protocol.
Hydrolysis of the esterEnsure anhydrous reaction conditions. During workup, minimize contact with strong aqueous bases.
Product is an oil that is difficult to purify Presence of quaternary ammonium saltThe quaternary salt is often highly polar and may be soluble in water. Try an aqueous wash to remove it.
Residual starting material or C-alkylated productOptimize chromatography conditions (e.g., gradient elution) to improve separation.
Final product shows loss of the ethyl ester group in NMR/MS Hydrolysis and decarboxylationThis can occur if the reaction is run at high temperatures for extended periods or if the workup involves harsh basic or acidic conditions and heat. Use milder conditions and avoid excessive heating.

Experimental Protocols

Protocol 1: Direct N-Benzylation with Benzyl Bromide

This protocol is a general procedure for the direct N-alkylation of a secondary amine.

Materials:

  • Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (K₂CO₃, 2.5 eq or DIPEA, 2.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Dieckmann Condensation (High Yield)

This method, adapted from patent CN110734393B, provides a high-yield, multi-step synthesis of the target compound, avoiding direct N-benzylation of the piperidine ring.[7]

Step 1: Synthesis of Diethyl N-benzyl-N-(3-ethoxycarbonylpropyl)glycinate

  • In a reaction vessel, dissolve N-benzyl glycine ethyl ester (31 mol) in methanol (6 L).[7]

  • Add ethyl 4-bromobutyrate (34.1 mol) and sodium carbonate (34.1 mol).[7]

  • Heat the mixture to reflux and maintain for 10 hours, monitoring the reaction by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature and filter.[7]

  • Concentrate the filtrate under reduced pressure to obtain the intermediate product (yield: 98.6%).[7]

Step 2: Cyclization to Ethyl N-benzyl-3-oxopiperidine-4-carboxylate

  • Dissolve the intermediate from Step 1 in ethyl acetate (10 L).[7]

  • Add sodium methoxide (34.1 mol) and heat to reflux for 4 hours, monitoring by TLC.[7]

  • Cool the reaction to room temperature and wash with water.[7]

  • Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the hydrochloride salt of the product.[7]

  • Filter and dry the solid to obtain the crude product (yield: 96.6%).[7]

Step 3: Purification

  • Dissolve the crude product in water and adjust the pH to 7-8 with a base (e.g., sodium carbonate).[7]

  • Extract with an organic solvent (e.g., ethyl acetate).[7]

  • Adjust the pH of the organic layer to 1-2 with hydrochloric acid to recrystallize the product.[7]

  • The final product is obtained with a total yield of 93.0% and a purity of 99.5% by HPLC.[7]

Data Summary

Table 1: Comparison of Synthetic Strategies for N-Alkylation

Method Advantages Disadvantages Key Considerations
Direct Alkylation Simple, one-step procedure.Prone to over-alkylation and C-alkylation. May require harsh conditions.Careful control of stoichiometry and reaction conditions is crucial.
Reductive Amination Milder conditions.[6] Avoids over-alkylation and C-alkylation.[2][6] High selectivity.Two-step process (imine formation and reduction). Requires a suitable reducing agent.Sodium triacetoxyborohydride is a common and effective reducing agent.
Dieckmann Condensation High yield and purity of the final product.[7] Scalable process.Multi-step synthesis. Requires specific starting materials.A robust alternative for large-scale synthesis.

Visualizations

Reaction_Pathway cluster_main Main Reaction: N-Benzylation cluster_side Side Reactions Start Ethyl 3-oxopiperidine-4-carboxylate Product Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Start->Product + Benzyl-X (Base) C_Alk C-Alkylated Product Start->C_Alk + Benzyl-X (Enolate formation) Hydrolysis β-Keto Acid Start->Hydrolysis H₂O / Base Quat Quaternary Ammonium Salt Product->Quat + Benzyl-X Decarbox N-benzyl-3-oxopiperidone Hydrolysis->Decarbox Heat

Caption: Reaction scheme showing the desired N-benzylation and potential side reactions.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Purity Analyze crude mixture (TLC, NMR) Start->Check_Purity Multiple_Products Multiple Products Observed? Check_Purity->Multiple_Products Unreacted_SM Mainly Unreacted Starting Material? Multiple_Products->Unreacted_SM No Over_Alk Reduce Benzylating Agent Stoichiometry & Add Slowly Multiple_Products->Over_Alk Yes (Higher MW product) C_Alk Consider Reductive Amination or Different Base/Solvent Multiple_Products->C_Alk Yes (Isomeric product) Degradation Degradation Products Observed? Unreacted_SM->Degradation No Increase_Activity Increase Temperature/Time or Use Stronger Base Unreacted_SM->Increase_Activity Yes Milder_Cond Use Milder Base/Temperature & Anhydrous Conditions Degradation->Milder_Cond Yes

Caption: Troubleshooting workflow for low yield in N-benzylation.

References

Development of a robust purification method for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a robust purification method for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound hydrochloride?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as N-benzyl glycine ethyl ester and 4-halogenated ethyl butyrate, byproducts from side reactions of the Dieckmann condensation, and products of over-alkylation.[1] Residual solvents from the reaction and workup are also common.

Q2: My purified product has a yellow or brown tint. What is the cause and how can I remove it?

A2: A yellow or brownish discoloration is often due to the presence of oxidation products or residual impurities from the synthesis.[2] Purification by recrystallization or column chromatography can effectively remove these colored impurities. Storing the purified compound under an inert atmosphere and away from light can help prevent discoloration.

Q3: The yield of my purified product is consistently low. What are the potential causes and solutions?

A3: Low yields can result from several factors. During the workup, incomplete extraction of the product into the organic phase can be a cause. Ensure the pH is adjusted correctly to bring the product into the organic layer. In recrystallization, using an excessive amount of solvent will lead to loss of product in the mother liquor. During column chromatography, improper selection of the eluent can lead to co-elution of the product with impurities or irreversible binding to the stationary phase.

Q4: I am having trouble with the handling and stability of the hydrochloride salt. What precautions should I take?

A4: this compound hydrochloride is hygroscopic.[3] It is important to store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and to handle it quickly in a low-humidity environment to prevent absorption of moisture.

Q5: Can I use reverse-phase HPLC for the purification of this polar hydrochloride salt?

A5: Yes, preparative reverse-phase HPLC can be a suitable method for purifying polar hydrochloride salts.[4][5] It is often possible to directly chromatograph the salt form using mobile phases such as carbon dioxide and methanol.[4] A C18 column is commonly used, and the mobile phase often contains a modifier like trifluoroacetic acid (TFA) to improve peak shape.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or there is a high concentration of impurities.Try a lower-boiling point solvent system. Alternatively, lower the initial concentration of the compound in the solvent and allow for slower cooling to encourage crystal formation. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Product is insoluble in common organic solvents The product is in its salt form, which has limited solubility in many non-polar organic solvents.For purification by column chromatography, it may be necessary to first neutralize the hydrochloride salt to the free base to improve solubility in the mobile phase. The free base can then be re-converted to the hydrochloride salt after purification.
Peak tailing during column chromatography The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the silica gel stationary phase.Use a deactivated silica gel or add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to suppress the interaction between the basic product and the acidic silica gel.
Co-elution of impurities in column chromatography The polarity of the product and impurities are very similar.Optimize the solvent system by trying different solvent mixtures. A gradient elution, where the polarity of the eluent is gradually increased, may provide better separation than an isocratic elution.
Incomplete conversion to the hydrochloride salt Insufficient or improper addition of hydrochloric acid.Ensure that a stoichiometric amount or a slight excess of hydrochloric acid is used. The HCl should be added to a solution of the purified free base in an appropriate solvent, such as ethyl acetate, to facilitate the precipitation of the hydrochloride salt.

Quantitative Data

The following table summarizes the yield and purity data obtained from a patented synthesis and purification method.[6]

Purification Step Yield (%) Purity by HPLC (%)
Crude Product96.6Not Reported
After Recrystallization96.9 - 97.699.5 - 99.6
Overall Yield 92.6 - 93.3

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as hexane/ethyl acetate). A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: If necessary, convert the hydrochloride salt to the free base by dissolving it in water, basifying with a suitable base (e.g., sodium bicarbonate), and extracting with an organic solvent like ethyl acetate. Dry the organic extract and concentrate it to obtain the crude free base.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give the product an Rf value of approximately 0.3. For basic compounds like this, adding ~1% triethylamine to the eluent can improve peak shape.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate) and add a solution of HCl in an organic solvent to precipitate the pure hydrochloride salt. Collect the salt by filtration and dry under vacuum.

Protocol 3: Purification by Preparative HPLC
  • System Preparation: Use a preparative HPLC system with a suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A common mobile phase for purifying polar salts is a mixture of water and a polar organic solvent like methanol or acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA).[5]

  • Method Development: Develop a suitable gradient method on an analytical scale first to achieve good separation of the product from its impurities.

  • Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column size.

  • Fraction Collection: Collect the fractions containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the purified product.

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in appropriate solvent crude->dissolve recrystallization Recrystallization dissolve->recrystallization Option 1 column_chromatography Column Chromatography dissolve->column_chromatography Option 2 prep_hplc Preparative HPLC dissolve->prep_hplc Option 3 pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product prep_hplc->pure_product

Caption: General purification workflow for this compound hydrochloride.

ImpurityFormation cluster_synthesis Synthesis cluster_impurities Potential Impurities starting_materials Starting Materials (N-benzyl glycine ethyl ester, 4-halo-ethyl butyrate) intramolecular_cyclization Intramolecular Cyclization (Dieckmann Condensation) starting_materials->intramolecular_cyclization unreacted_sm Unreacted Starting Materials starting_materials->unreacted_sm over_alkylation Over-alkylation Products starting_materials->over_alkylation Further reaction base Base (e.g., NaOEt) base->intramolecular_cyclization product Desired Product (Free Base) intramolecular_cyclization->product side_products Side Products (e.g., from intermolecular condensation) intramolecular_cyclization->side_products

Caption: Potential formation of impurities during synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its piperidine core is a prevalent scaffold in numerous biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal and process chemistry communities. This guide provides a comparative overview of three distinct synthetic strategies for the preparation of this compound, presenting experimental data, detailed protocols, and visual representations of each route to aid in the selection of the most suitable method for a given research or development objective.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic route is often a balance between factors such as yield, purity, cost of starting materials, and operational simplicity. The following table summarizes the key quantitative data for the three primary synthetic routes discussed in this guide.

Route Starting Materials Key Transformation Overall Yield Purity Reference
1 N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrateMulti-step synthesis involving alkylation and subsequent Dieckmann-like cyclization92.6-93.3%99.5-99.6% (HPLC)[1]
2 Ethyl 3-oxopiperidine-4-carboxylate, Benzyl halideN-alkylationData not explicitly provided in reviewed literature.Data not explicitly provided in reviewed literature.[2]
3 1-benzyl-3-piperidone, Dimethyl carbonateCarboxylation99% (for the corresponding methyl ester)Not specified, but described as a brown oil.[3]

Route 1: Multi-step Synthesis from N-benzyl glycine ethyl ester

This route represents a robust and high-yielding approach to the target molecule, proceeding through a two-step sequence involving an initial alkylation followed by an intramolecular cyclization. The reported yields and purity are excellent, making this an attractive option for producing high-quality material.[1]

Experimental Protocol

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate

In a suitable reaction vessel, N-benzyl glycine ethyl ester is dissolved in an organic solvent such as tetrahydrofuran, toluene, or ethanol. To this solution, 4-bromoethyl butyrate and a base (e.g., sodium carbonate, potassium carbonate) are added. The reaction mixture is heated and stirred until the starting material is consumed, as monitored by an appropriate analytical technique like thin-layer chromatography (TLC). Upon completion, the reaction is worked up by removing the solvent, followed by extraction and washing to isolate the intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.[1]

Step 2: Cyclization to this compound hydrochloride

The intermediate from the previous step is dissolved in an organic solvent (e.g., tetrahydrofuran, ethyl acetate). A strong base such as sodium ethoxide or sodium tert-butoxide is added, and the mixture is heated to reflux to induce the Dieckmann-like cyclization. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7-8 with an aqueous acid. The organic layer is separated, washed, and then treated with hydrochloric acid to precipitate the product as its hydrochloride salt. The solid is collected by filtration and dried to afford this compound hydrochloride.[1]

Visualization of the Synthetic Pathway

Route_1_Multistep_Synthesis start N-benzyl glycine ethyl ester + 4-bromoethyl butyrate intermediate 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate start->intermediate Alkylation (Base, Solvent, Heat) product This compound (hydrochloride salt) intermediate->product Cyclization (Strong Base, Solvent, Heat)

Caption: Multi-step synthesis of the target compound.

Route 2: N-Alkylation of Ethyl 3-oxopiperidine-4-carboxylate

This approach is a more direct, one-step synthesis that involves the direct benzylation of a pre-existing piperidone ring system. This route is advantageous in its simplicity, though the reviewed literature does not provide specific yield and purity data, which would need to be determined empirically. Two variations of this method have been reported.[2]

Experimental Protocols

Method A: Using Benzyl Chloride

Ethyl 3-oxopiperidine-4-carboxylate is dissolved in a 10% aqueous solution of sodium bicarbonate and cooled to a temperature between -4 to 0°C. A solution of benzyl chloride in acetone is then added dropwise. The reaction mixture is stirred in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is poured into water and extracted with diethyl ether. The aqueous layer is then cooled, and the pH is adjusted to approximately 2 with concentrated hydrochloric acid to precipitate the product. The solid is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The final product is obtained by precipitation with petroleum ether.[2]

Method B: Using Benzyl Bromide

Ethyl 3-oxopiperidine-4-carboxylate is dissolved in tetrahydrofuran, and sodium tert-butoxide is added. The mixture is stirred at room temperature for 10 minutes and then cooled to 0°C in an ice-water bath. Benzyl bromide is added while maintaining the stirring. After the addition, the ice bath is removed, and stirring is continued at room temperature for 30 minutes. Deionized water is then added, and the mixture is extracted with petroleum ether. The aqueous layer is acidified to a pH of 2, and the product is extracted with ethyl acetate. The combined organic layers are washed with a saturated saline solution, dried over anhydrous sodium sulfate, and concentrated to yield the product.[2]

Visualization of the Synthetic Pathway

Route_2_Alkylation start Ethyl 3-oxopiperidine-4-carboxylate + Benzyl halide (Cl or Br) product This compound start->product N-Alkylation (Base, Solvent)

Caption: Direct N-alkylation synthetic route.

Route 3: Carboxylation of 1-benzyl-3-piperidone

This synthetic strategy involves the direct introduction of a carboxyl group at the C4 position of a 1-benzyl-3-piperidone precursor. While the provided literature details the synthesis of the corresponding methyl ester, this route is notable for its exceptionally high reported yield. It is plausible that similar high efficiency could be achieved for the synthesis of the ethyl ester by substituting dimethyl carbonate with diethyl carbonate.

Experimental Protocol (for Methyl Ester Synthesis)

To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g of a 60% dispersion in oil) is added in portions. The reaction mixture is then heated to reflux for 20 minutes. After this time, the reaction is carefully quenched by the slow addition of water (800 mL). The aqueous phase is extracted with ethyl acetate (3 x 400 mL). The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give mthis compound as a brown oil (93 g, 99% yield).[3]

Visualization of the Synthetic Pathway

Route_3_Carboxylation start 1-benzyl-3-piperidone + Dialkyl carbonate product This compound (or Methyl ester) start->product Carboxylation (NaH, Reflux)

References

A Comparative Study of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and Other Piperidone Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Among the various piperidone derivatives, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate serves as a critical intermediate in the synthesis of complex molecules, including pain relievers, antipsychotics, and anticancer agents.[2] Its unique structure, featuring a reactive β-keto ester system, allows for a variety of chemical transformations. This guide provides a comparative analysis of the synthesis of this compound against other notable piperidone derivatives, offering insights for researchers and drug development professionals.

Comparative Synthesis of this compound

Two primary synthetic routes for this compound are prominently described in the literature. The first involves the N-benzylation of a pre-existing piperidone ring, while the second constructs the carboxylate functionality onto an N-benzylated piperidone.

Parameter Method 1: N-Benzylation Method 2: Carboxylation
Starting Materials 3-oxo-4-piperidine-carboxylic acid ethyl ester, Benzyl chloride/bromide1-Benzyl-3-piperidone, Dimethyl carbonate
Key Reagents Sodium bicarbonate or Sodium tert-butoxideSodium hydride
Solvent Acetone/Water or TetrahydrofuranDimethyl carbonate (reagent and solvent)
Reaction Conditions 0°C to room temperatureReflux
Reported Yield Not explicitly stated, but effective99% (for the corresponding methyl ester)[3]
Key Transformation N-alkylationClaisen-type condensation/Carboxylation

Experimental Protocols

Method 1: N-Benzylation of 3-oxo-4-piperidine-carboxylic acid ethyl ester[2]
  • Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate solution.

  • Cool the mixture to a temperature between -4°C and 0°C.

  • Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled reaction mixture.

  • Stir the reaction in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Adjust the pH of the aqueous layer to approximately 2 with concentrated hydrochloric acid to precipitate the product.

  • Extract the product with ethyl acetate, dry the organic layer with anhydrous magnesium sulfate, and remove the solvent under vacuum.

  • Crystallize the product from petroleum ether to obtain Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.

Method 2: Carboxylation of 1-benzyl-3-piperidone[3]
  • To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, add sodium hydride in portions.

  • Heat the reaction mixture to reflux for 20 minutes.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield mthis compound. (Note: This protocol yields the methyl ester. For the ethyl ester, one would typically use diethyl carbonate).

Synthesis of Other Piperidone Derivatives: A Comparison

The synthesis of piperidone derivatives is not limited to the methods described above. Various strategies have been developed to access diverse substitution patterns on the piperidine ring, each with its own advantages and applications.

Synthetic Strategy Target Piperidone Derivative Key Precursors Core Reaction Notable Applications
Aza-Michael Addition 2-Substituted-4-piperidonesDivinyl ketones, Primary amines (e.g., benzylamine)Intramolecular conjugate additionSynthesis of Donepezil analogues (anti-Alzheimer's agent)[4]
Condensation Reaction 3,5-Bis(arylidene)-4-piperidones4-Piperidone, Aromatic aldehydesAldol-type condensationCurcumin mimics with anticancer and anti-inflammatory properties[5][6]
Multi-component Reaction Spiro[indole-piperidines]3,5-Bis(ylidene)-4-piperidones, Isatins, Sarcosine1,3-Dipolar cycloadditionBiologically active spiro-heterocycles[5]

Experimental Protocols for Alternative Piperidone Syntheses

Aza-Michael Addition for 2-Substituted-4-piperidones[4]
  • Prepare a mixture of a primary amine (e.g., benzylamine) in acetonitrile and aqueous sodium bicarbonate.

  • Slowly add the divinyl ketone to the amine mixture at 16°C over 40 minutes.

  • Reflux the reaction mixture for 1.5 hours.

  • After cooling, work-up the reaction to isolate the 2-substituted piperidone.

Condensation for 3,5-Bis(arylidene)-4-piperidones[5]
  • Catalyze the condensation of 4-piperidone hydrate hydrochloride with an appropriate aldehyde using an acid catalyst (e.g., acetic acid/HCl gas).

  • The resulting 3,5-bis(ylidene)-4-piperidone can be further functionalized, for example, by reaction with acryloyl chloride in dichloromethane with triethylamine at 0°C.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the discussed synthetic strategies, the following diagrams are provided.

G Synthetic Pathways to this compound cluster_0 Method 1: N-Benzylation cluster_1 Method 2: Carboxylation 3-oxo-4-piperidine-carboxylic acid ethyl ester 3-oxo-4-piperidine-carboxylic acid ethyl ester Product_M1 This compound 3-oxo-4-piperidine-carboxylic acid ethyl ester->Product_M1 Base (e.g., NaHCO3) Benzyl chloride Benzyl chloride Benzyl chloride->Product_M1 1-Benzyl-3-piperidone 1-Benzyl-3-piperidone Product_M2 This compound 1-Benzyl-3-piperidone->Product_M2 Base (NaH) Diethyl carbonate Diethyl carbonate Diethyl carbonate->Product_M2 G Overview of Synthetic Strategies for Piperidone Derivatives cluster_0 Functionalization of Piperidone Ring cluster_1 Ring Construction cluster_2 Further Derivatization Piperidone Core Piperidone Core N-Alkylation N-Alkylation Piperidone Core->N-Alkylation C-Acylation C-Acylation Piperidone Core->C-Acylation Condensation Condensation Piperidone Core->Condensation Cycloaddition Cycloaddition Condensation->Cycloaddition Aza-Michael Addition Aza-Michael Addition Aza-Michael Addition->Piperidone Core Dieckmann Condensation Dieckmann Condensation Dieckmann Condensation->Piperidone Core

References

Cross-Validation of Analytical Methods for the Characterization of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise characterization of pharmaceutical intermediates is paramount in drug development to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods for its comprehensive characterization. This guide provides a comparative overview of commonly employed analytical techniques for the determination of purity and identity of this compound.

The cross-validation of different analytical methods is crucial to ensure the reliability and consistency of results.[1] By employing orthogonal methods, which rely on different chemical and physical principles, a more complete picture of the analyte's properties can be obtained. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the specific information required (e.g., purity, impurity profile, structure confirmation), the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-MS¹H-qNMR
Principle Chromatographic separation based on polaritySeparation based on volatility and mass-to-charge ratioNuclear magnetic resonance signal intensity proportional to the number of nuclei
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.097.5 - 103.099.0 - 101.0
Precision (%RSD) < 2.0< 3.0< 1.0
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 ng/mL~0.3 mg/mL
Primary Application Purity determination, impurity profilingIdentification and quantification of volatile impuritiesAbsolute purity determination, structural elucidation
Strengths High precision, robust, widely availableHigh sensitivity and selectivity, excellent for volatile compoundsPrimary analytical method, no need for a specific reference standard of the analyte for purity determination, provides structural information
Limitations Requires a chromophore for UV detection, potential for co-elutionNot suitable for non-volatile or thermally labile compounds, may require derivatizationLower sensitivity compared to MS, requires a relatively pure internal standard for absolute quantification

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative experimental protocols for the analysis of this compound using HPLC, GC-MS, and ¹H-qNMR.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane. Derivatization is generally not required for this compound.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid) to the same NMR tube. The internal standard's signals should not overlap with the analyte's signals.

    • Add a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weighed amounts of the analyte and the internal standard.[2]

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the effective cross-validation of analytical methods. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Objective Define Objective (e.g., Purity, Impurity Profile) Select_Methods Select Orthogonal Methods (HPLC, GC-MS, qNMR) Define_Objective->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria (Based on ICH Guidelines) Select_Methods->Define_Acceptance_Criteria Prepare_Sample Prepare Homogeneous Sample Batch Define_Acceptance_Criteria->Prepare_Sample Analyze_HPLC Analyze by HPLC Prepare_Sample->Analyze_HPLC Analyze_GCMS Analyze by GC-MS Prepare_Sample->Analyze_GCMS Analyze_qNMR Analyze by qNMR Prepare_Sample->Analyze_qNMR Compare_Results Compare Results from All Methods Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Analyze_qNMR->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Assess_Against_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Against_Criteria Conclusion Draw Conclusion on Method Comparability Assess_Against_Criteria->Conclusion Report Generate Cross-Validation Report Conclusion->Report

Caption: A flowchart illustrating the key stages of a cross-validation process for analytical methods.

Logical Relationship of Analytical Techniques

The three techniques discussed provide complementary information for a comprehensive characterization of this compound.

AnalyticalTechniques cluster_techniques Analytical Techniques cluster_information Characterization Information Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS qNMR qNMR Compound->qNMR Purity Purity HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS->Impurity_Profile Identity_Confirmation Identity Confirmation GCMS->Identity_Confirmation qNMR->Purity qNMR->Identity_Confirmation Structural_Elucidation Structural Elucidation qNMR->Structural_Elucidation

Caption: The relationship between analytical techniques and the characterization information they provide.

By following a well-defined cross-validation protocol and leveraging the strengths of orthogonal analytical techniques, researchers and drug development professionals can ensure the generation of reliable and consistent data for the characterization of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Catalysts for the Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical agents, is typically achieved through an intramolecular Dieckmann condensation. The choice of catalyst for this cyclization reaction is critical, as it directly influences reaction efficiency, yield, and purity of the final product. This guide provides a comparative analysis of common catalysts, supported by experimental data, to assist researchers in selecting the optimal catalytic system.

The core of this synthesis involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. Various strong bases have been effectively employed as catalysts for this transformation. This document will compare the efficacy of several such catalysts, detailing reaction conditions and outcomes.

Performance Comparison of Catalysts

The selection of a base is a crucial parameter in the Dieckmann condensation, significantly impacting reaction outcomes. The following table summarizes the performance of different catalysts in the synthesis of this compound and its methyl ester analog.

CatalystSubstrateSolventTemperatureReaction TimeYield (%)Purity (%)Reference
Sodium Hydride (NaH) 1-benzyl-3-piperidone & Dimethyl carbonateDimethyl carbonateReflux20 minutes99 (as methyl ester)Not specified[1]
Sodium tert-Butoxide (Nat-BuO) 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrateTetrahydrofuranNot specifiedNot specified86.6 (total yield over 3 steps)92.6 (HPLC)[2]
Potassium tert-Butoxide (Kt-BuO) 4-[benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl esterNot specifiedNot specifiedNot specified86.6 (total yield over 3 steps)93.2 (HPLC)[2]
Sodium Methoxide (NaOMe) N,N-bis(β-propionic acid methyl ester)benzylamineTolueneNot specifiedNot specifiedNot specifiedNot specified[3]

Note: The synthesis of this compound is a specific application of the broader Dieckmann condensation reaction. Other common bases used for this type of reaction include sodium ethoxide and sodium amide.[4]

Experimental Workflow Diagram

The general experimental procedure for the synthesis of the target compound via Dieckmann condensation follows a standard workflow from reaction setup to product isolation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Diester Precursor Stirring Stirring under Inert Atmosphere (N2/Ar) Reactants->Stirring Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Stirring Catalyst Base Catalyst (e.g., NaH, NaOtBu) Catalyst->Stirring Heating Heating to Reflux Stirring->Heating Reaction Progress Quench Quenching (e.g., Water, Acid) Heating->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purify Purification (e.g., Crystallization) Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Generalized experimental workflow for the Dieckmann condensation synthesis.

Detailed Experimental Protocols

Reproducibility is fundamental to scientific research. The following are representative experimental protocols for the synthesis using different catalytic systems.

Protocol 1: Synthesis of Mthis compound using Sodium Hydride (NaH) [1]

This protocol details the synthesis of the methyl ester, which is structurally very similar to the target ethyl ester.

  • Materials:

    • 1-benzyl-3-piperidone (72 g)

    • Dimethyl carbonate (500 mL)

    • Sodium hydride (38 g, 60% dispersion in oil)

    • Water (800 mL)

    • Ethyl acetate (3 x 400 mL)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, add sodium hydride in batches.

    • Heat the reaction mixture to reflux for 20 minutes.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain mthis compound as a brown oil.

Protocol 2: Synthesis via Dieckmann Condensation using Sodium tert-Butoxide (Nat-BuO) [2]

This protocol is part of a multi-step synthesis where the Dieckmann condensation is the key cyclization step.

  • Precursor: 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate 2)

  • Materials:

    • Intermediate 2

    • Sodium tert-butoxide

    • Tetrahydrofuran

    • Acetic acid

    • Ethyl acetate

  • Procedure:

    • Dissolve the intermediate 2 in tetrahydrofuran.

    • React the intermediate with sodium tert-butoxide to initiate the intramolecular cyclization.

    • After the reaction is complete, adjust the pH to 7 with acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Wash, dry, and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Further purification steps, including crystallization, are performed to yield the final hydrochloride salt with high purity.

Summary and Conclusion

The choice of catalyst for the synthesis of this compound via Dieckmann condensation is a critical factor influencing the overall efficiency of the process.

  • Sodium Hydride (NaH) demonstrates high efficacy, leading to a near-quantitative yield in a very short reaction time for the analogous methyl ester.[1] Its use in an appropriate solvent like dimethyl carbonate proves to be a highly effective method.

  • Sodium tert-Butoxide (Nat-BuO) and Potassium tert-Butoxide (Kt-BuO) are also effective bases for this transformation, resulting in high overall yields and purity after multiple synthetic steps.[2] These alkoxides are common choices for Dieckmann condensations.

For researchers aiming for high yield and rapid conversion, sodium hydride appears to be an excellent choice. However, factors such as substrate compatibility, safety considerations associated with handling pyrophoric reagents like NaH, and the specific requirements of subsequent synthetic steps should also be carefully considered when selecting the optimal catalyst.

References

Benchmarking Purity: A Comparative Guide to Commercial Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the purity of commercially available Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting comparative data from various suppliers and detailing robust analytical methodologies, this document aims to assist researchers in selecting the most suitable grade of this compound for their specific applications, ensuring the reliability and reproducibility of their scientific findings.

Commercial Purity Overview

The purity of this compound from different commercial suppliers can vary, which may impact the outcome of sensitive downstream applications. A summary of stated purities from various suppliers is presented in Table 1. It is important to note that these values are as stated by the suppliers and independent verification is always recommended.

Supplier CAS Number Stated Purity (%)
Supplier A39514-19-7≥98%
Supplier B39514-19-795%[1]
Supplier C39514-19-7>98%
Supplier D (from patent)N/Aup to 99.6% (by HPLC)[2]

Synthesis and Potential Impurities

The most common synthetic route to this compound is the intramolecular Dieckmann condensation of a corresponding amino-diester. This reaction, while efficient, can lead to the formation of several by-products and the presence of unreacted starting materials.

Diagram of the Synthetic Pathway (Dieckmann Condensation)

Synthesis_Pathway Synthesis of this compound N-benzylamino-diethyl-adipate N-benzyl-N-(2-ethoxycarbonylethyl)amino-propionate Product This compound N-benzylamino-diethyl-adipate->Product Dieckmann Condensation Base Base (e.g., NaOEt) Base->Product Byproduct Ethanol Product->Byproduct

Caption: Dieckmann condensation synthetic pathway.

Common Potential Impurities:

  • Unreacted Starting Materials: N-benzyl-N-(2-ethoxycarbonylethyl)amino-propionate.

  • By-products of the Dieckmann Condensation:

    • Products of intermolecular condensation.

    • Hydrolysis products if water is present.

  • Residual Solvents: Toluene, ethanol, etc., used in the reaction and purification steps.

  • Salts: If the reaction is quenched with acid, salt by-products may be present.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound requires validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from methods for similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. Due to the keto-enol tautomerism of β-keto esters, which can lead to poor peak shapes in reversed-phase HPLC, a mixed-mode column or careful method development is recommended.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Mixed-mode (e.g., Primesep) or a C18 column with optimized mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) may be effective. The pH of the mobile phase can significantly influence the tautomeric equilibrium.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (increasing the temperature may improve peak shape by accelerating tautomer interconversion).

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Diagram of the HPLC Experimental Workflow

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable impurities that may be present in the sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final hold: 10 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex to ensure complete dissolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C spectra.

  • The presence of unexpected signals may indicate impurities. Comparison with reference spectra is crucial for identification. Commercial suppliers may provide reference spectra upon request.[3]

Conclusion

The purity of commercially available this compound can vary between suppliers. For applications where high purity is critical, it is imperative for researchers to either obtain a certificate of analysis with detailed analytical data from the supplier or to independently verify the purity using the robust analytical methods outlined in this guide. Understanding the synthetic route and potential impurities allows for a more targeted and effective quality assessment of this important chemical intermediate.

References

Comparative bioactivity of stereoisomers of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoselective analgesic and receptor binding properties of potent synthetic opioids, highlighting the critical role of stereochemistry in drug activity.

Due to a lack of available comparative bioactivity data for the stereoisomers of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, this guide presents a detailed comparison of the stereoisomers of a structurally related and extensively studied potent analgesic, ohmefentanyl. This analysis serves as a powerful illustration of how stereochemistry profoundly influences the biological activity of piperidine derivatives.

Ohmefentanyl, a highly potent µ-opioid receptor agonist, possesses three chiral centers, resulting in eight possible stereoisomers. The spatial arrangement of substituents on the piperidine ring and the side chain dramatically impacts its analgesic potency and affinity for opioid receptors.[1][2]

Comparative Bioactivity Data

The analgesic activity and opioid receptor binding affinities of the eight stereoisomers of ohmefentanyl were systematically evaluated. The data, summarized in the table below, reveals significant stereoselectivity.

Stereoisomer ConfigurationAnalgesic Activity (ED₅₀, mg/kg)µ-Opioid Receptor Binding (Kᵢ, nM)δ-Opioid Receptor Binding (Kᵢ, nM)κ-Opioid Receptor Binding (Kᵢ, nM)
cis-Isomers
(3R,4S,2'R)-(-) (F9201)0.004650.038866>10000
(3R,4S,2'S)-(+) (F9202)0.001060.031700>10000
(3S,4R,2'S)-(-) (F9203)> 10120>10000>10000
(3S,4R,2'R)-(+) (F9204)> 10150>10000>10000
trans-Isomers
(3R,4R,2'R)-(-) (F9205)0.0210.251800>10000
(3R,4R,2'S)-(+) (F9206)0.0150.181500>10000
(3S,4S,2'S)-(-) (F9207)0.0320.352500>10000
(3S,4S,2'R)-(+) (F9208)0.0450.422800>10000

Data sourced from a comprehensive study on the synthesis and pharmacological characterization of ohmefentanyl stereoisomers.[1]

The data clearly demonstrates that the cis-isomers with a (3R,4S) configuration exhibit significantly higher analgesic potency and affinity for the µ-opioid receptor compared to their corresponding enantiomers and the trans-isomers.[1] Notably, the (3R,4S,2'S)-(+) isomer (F9202) was found to be the most potent, with an analgesic activity approximately 13,100 times that of morphine.[1] Conversely, the (3S,4R) cis-isomers were practically inactive.[1]

Experimental Protocols

Analgesic Activity: Hot-Plate Test

The analgesic efficacy of the ohmefentanyl stereoisomers was determined using the hot-plate test in mice.[1]

Procedure:

  • Male Kunming mice weighing between 18-22 g were used for the experiments.

  • The hot-plate apparatus was maintained at a constant temperature of 55 ± 0.5 °C.

  • The latency period for the mice to exhibit a nociceptive response (licking of the hind paw or jumping) was recorded. A cut-off time of 60 seconds was set to prevent tissue damage.

  • A control latency was established for each mouse before the administration of the test compound.

  • The test compounds were administered intraperitoneally (i.p.).

  • The latency to the nociceptive response was measured at 30 minutes post-injection.

  • The ED₅₀ value, the dose at which 50% of the mice showed a significant increase in pain threshold, was calculated for each stereoisomer.

Opioid Receptor Binding Assays

The affinity of the ohmefentanyl stereoisomers for µ, δ, and κ-opioid receptors was determined through competitive radioligand binding assays using rat brain membranes.[1]

Procedure:

  • Crude membranes were prepared from the brains of male Sprague-Dawley rats.

  • The membranes were incubated with specific radioligands for each opioid receptor subtype:

    • µ-receptor: [³H]DAMGO

    • δ-receptor: [³H]DPDPE

    • κ-receptor: [³H]U-50,488H

  • A range of concentrations of the unlabeled ohmefentanyl stereoisomers were added to displace the radioligand.

  • Following incubation, the bound and free radioligands were separated by filtration.

  • The amount of bound radioactivity was quantified using a liquid scintillation counter.

  • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined.

  • The Kᵢ (inhibition constant) values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The analgesic effects of ohmefentanyl are mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathway of a µ-opioid receptor agonist and the experimental workflow for assessing analgesic activity.

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ohmefentanyl Ohmefentanyl (Agonist) MOR µ-Opioid Receptor (GPCR) Ohmefentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ion_Channels->Analgesia

Caption: Mu-opioid receptor signaling pathway activated by an agonist like ohmefentanyl.

experimental_workflow start Start animal_prep Animal Preparation (Male Kunming Mice) start->animal_prep baseline Baseline Measurement (Hot-Plate Latency) animal_prep->baseline drug_admin Drug Administration (i.p. injection of Ohmefentanyl Stereoisomer) baseline->drug_admin post_admin Post-Administration Measurement (30 min after injection) drug_admin->post_admin data_analysis Data Analysis (Calculation of ED₅₀) post_admin->data_analysis end End data_analysis->end

Caption: Experimental workflow for the hot-plate test to determine analgesic activity.

References

Assessing the performance of different chromatography columns for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient purification of synthetic intermediates is a critical step in the drug development pipeline, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its purification often presents a challenge due to the presence of starting materials, byproducts, and other process-related impurities. This guide provides an objective comparison of the performance of two common chromatography techniques—normal-phase and reversed-phase chromatography—for the purification of this piperidine derivative. The comparison is supported by illustrative experimental data and detailed protocols to aid in the selection of an optimal purification strategy.

Experimental Protocols

The following protocols outline the general procedures for purifying this compound using normal-phase and reversed-phase flash column chromatography.

1. Normal-Phase Flash Column Chromatography

This technique is widely used for the purification of moderately polar organic compounds from non-polar impurities.

  • Column: Silica gel is the most common stationary phase for normal-phase chromatography.[1][2]

  • Sample Preparation: The crude reaction mixture containing this compound is dissolved in a minimal amount of a suitable organic solvent, such as dichloromethane or the initial mobile phase.

  • Mobile Phase (Eluent): A non-polar solvent system is used, with a gradual increase in polarity to elute the target compound. A common choice is a mixture of hexanes and ethyl acetate.[2] For basic compounds like piperidine derivatives, a small amount of a modifier like triethylamine (e.g., 0.1-1%) may be added to the mobile phase to reduce peak tailing and improve separation.[3]

  • Elution: The purification begins with a low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate) to elute non-polar impurities. The polarity is then gradually increased (e.g., to 80:20 hexanes/ethyl acetate) to elute the desired product.

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process. The composition of each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

2. Reversed-Phase Flash Column Chromatography

Reversed-phase chromatography is a powerful technique for separating compounds based on their hydrophobicity and is particularly useful for purifying polar and moderately polar compounds.

  • Column: A non-polar stationary phase, such as C18-bonded silica, is typically used.[4][5][6]

  • Sample Preparation: The crude product is dissolved in a solvent compatible with the mobile phase, such as a small amount of methanol or acetonitrile.

  • Mobile Phase (Eluent): A polar solvent system is employed, typically a mixture of water and an organic solvent like methanol or acetonitrile.[7][8] The separation is achieved by starting with a highly polar mobile phase and gradually increasing its non-polar character.

  • Elution: The elution starts with a high percentage of water (e.g., 90:10 water/acetonitrile) to wash away polar impurities. The concentration of the organic solvent is then increased (e.g., to 40:60 water/acetonitrile) to elute the target compound.

  • Fraction Collection and Analysis: Fractions are collected and analyzed, often using high-performance liquid chromatography (HPLC), to determine which fractions contain the pure product.

  • Product Isolation: The pure fractions are combined, and the organic solvent is removed. The product may then be extracted from the aqueous phase or isolated by lyophilization.

Data Presentation

The following table summarizes the expected quantitative performance data for the purification of this compound using normal-phase and reversed-phase chromatography. This data is illustrative and can vary based on the specific crude sample and experimental conditions.

Parameter Normal-Phase Chromatography (Silica Gel) Reversed-Phase Chromatography (C18)
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-bonded Silica (100 Å, 40-63 µm)
Mobile Phase Hexanes/Ethyl Acetate GradientWater/Acetonitrile Gradient
Purity Achieved >98%>99%
Typical Yield 85-95%80-90%
Retention Time Dependent on gradientDependent on gradient
Resolution Good for non-polar impuritiesExcellent for polar impurities
Solvent Consumption High (organic solvents)Moderate (aqueous/organic)

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a chromatography method and the general experimental workflow for column chromatography.

G Logical Workflow for Chromatography Method Selection A Crude Product (this compound) B Assess Polarity and Solubility A->B C Predominantly Non-polar Impurities B->C Non-polar solvent soluble D Predominantly Polar Impurities B->D Polar solvent soluble E Normal-Phase Chromatography (Silica Gel) C->E F Reversed-Phase Chromatography (C18) D->F G Pure Product E->G F->G

Caption: Logic for selecting a chromatography method.

G General Experimental Workflow for Column Chromatography A 1. Prepare Slurry (Stationary Phase + Mobile Phase) B 2. Pack Column A->B C 3. Load Crude Sample B->C D 4. Elute with Mobile Phase (Gradient or Isocratic) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC/HPLC) E->F F->E Impure G 7. Combine Pure Fractions F->G Pure H 8. Evaporate Solvent G->H I Purified Product H->I

Caption: General workflow for column chromatography.

References

Inter-Laboratory Comparison of Analytical Results for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of analytical performance across multiple laboratories for the quantification of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

This guide provides a comparative summary of analytical results from a hypothetical inter-laboratory study on this compound, a key intermediate in pharmaceutical synthesis.[1][2] The objective of this study was to assess the consistency and reliability of analytical methods used for quality control and research purposes.[3] Data from five independent laboratories are presented, employing various analytical techniques. This document is intended for researchers, scientists, and drug development professionals to benchmark their own analytical performance and to understand potential sources of variability in the analysis of this compound.

Summary of Quantitative Data

A standardized sample of this compound with a known purity of 98.5% was distributed to five participating laboratories. Each laboratory was instructed to determine the purity of the sample using their in-house analytical methodology. The results are summarized in the table below.

LaboratoryAnalytical MethodReported Purity (%)Mean (n=3)Standard Deviation
Lab AHPLC-UV98.6, 98.4, 98.798.570.15
Lab BGC-MS98.2, 98.5, 98.398.330.15
Lab CHPLC-UV99.1, 99.3, 99.299.200.10
Lab DqNMR98.4, 98.6, 98.598.500.10
Lab EUPLC-MS98.8, 98.7, 98.998.800.10

Key Observations:

  • All participating laboratories reported purity values close to the known value of 98.5%.

  • Laboratory C reported a consistently higher purity, which may indicate a systematic bias in their methodology.

  • The use of different analytical techniques (HPLC-UV, GC-MS, qNMR, UPLC-MS) introduced a degree of variability in the results.

  • Overall, the results demonstrate good reproducibility, with most laboratories achieving a high level of precision as indicated by the low standard deviations.

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and comparison.

2.1 High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Method used by Lab A and C

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Calibration standards were prepared by serial dilution.

  • Sample Preparation: The provided sample was accurately weighed and dissolved in acetonitrile to a final concentration of 0.5 mg/mL.

  • Quantification: Purity was calculated based on the area normalization method from the chromatogram.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS) - Method used by Lab B

  • Instrumentation: Shimadzu GCMS-QP2020 NX.

  • Column: SH-Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C held for 2 min, ramped to 280 °C at 15 °C/min, and held for 5 min.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Quantification: Purity was determined by area normalization of the total ion chromatogram.

2.3 Quantitative Nuclear Magnetic Resonance (qNMR) - Method used by Lab D

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Procedure: A precisely weighed amount of the sample and the internal standard were dissolved in CDCl₃. The ¹H NMR spectrum was acquired with a sufficient relaxation delay (D1 = 30 s) to ensure complete relaxation of all relevant signals.

  • Quantification: The purity was calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard signal.

2.4 Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) - Method used by Lab E

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid. Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • Mass Range: m/z 100-500.

  • Quantification: Purity was determined by the area percentage of the main peak in the total ion chromatogram.

Visualizations

3.1 Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates the logical workflow of this inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis and Reporting Phase A Reference Material Sourcing (this compound) B Homogenization and Packaging of Test Samples A->B C Distribution to Participating Laboratories B->C D Lab A (HPLC-UV) C->D Sample Analysis E Lab B (GC-MS) C->E Sample Analysis F Lab C (HPLC-UV) C->F Sample Analysis G Lab D (qNMR) C->G Sample Analysis H Lab E (UPLC-MS) C->H Sample Analysis I Data Submission by Laboratories D->I E->I F->I G->I H->I J Statistical Analysis (Mean, SD, Outlier Test) I->J K Compilation of Comparison Guide J->K L Dissemination of Results K->L

Workflow of the inter-laboratory comparison study.

3.2 Potential Signaling Pathway Involvement

Piperidine derivatives are integral to many pharmaceuticals, often targeting signaling pathways in the central nervous system.[1][4] The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as a modulator.

cluster_pathway Hypothetical GPCR Signaling Pathway Ligand Piperidine Derivative (Modulator) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor G_Protein G-Protein Complex Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A Second_Messenger->Kinase activates Cellular_Response Cellular Response (e.g., Gene Expression) Kinase->Cellular_Response phosphorylates targets leading to

Hypothetical GPCR signaling pathway modulation.

This guide serves as a valuable resource for laboratories involved in the analysis of this compound and similar pharmaceutical intermediates. By providing a framework for comparing analytical results and detailing experimental protocols, it aims to promote best practices and enhance the overall quality and consistency of analytical data in the pharmaceutical industry.[3][5][6]

References

A Comparative Review of N-Substituted 3-Oxopiperidine-4-Carboxylates in Drug Discovery: Benchmarking Against Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of efficacy, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the privileged structures in medicinal chemistry, the N-substituted 3-oxopiperidine-4-carboxylate core has emerged as a versatile template for the design of a diverse range of therapeutic agents. This guide provides a comparative analysis of this scaffold against viable alternatives, supported by experimental data, to inform rational drug design and development.

The N-substituted 3-oxopiperidine-4-carboxylate scaffold presents a unique combination of structural features: a rigid cyclic backbone that can orient substituents in a defined three-dimensional space, a ketone for potential hydrogen bonding, a carboxylic acid or ester group for interaction with biological targets or modulation of physicochemical properties, and a nitrogen atom that allows for the introduction of various substituents to tune potency, selectivity, and pharmacokinetics.

Performance Comparison: N-Substituted 3-Oxopiperidine-4-Carboxylates vs. Alternative Scaffolds

A critical aspect of drug design is the exploration of alternative scaffolds through strategies like bioisosteric replacement and scaffold hopping. These approaches aim to improve upon a lead compound's properties by replacing a core structural motif with another that maintains similar biological activity while offering advantages in areas such as potency, selectivity, metabolic stability, or novelty for intellectual property.

This section presents a comparative overview of the N-substituted 3-oxopiperidine-4-carboxylate scaffold against common bioisosteres and alternative heterocyclic systems in various drug discovery contexts.

Bioisosteric Replacement of the Carboxylic Acid Moiety: The Tetrazole Alternative

The carboxylic acid group of the 3-oxopiperidine-4-carboxylate scaffold is a key interaction point in many biological targets. However, it can also contribute to poor cell permeability and rapid metabolism. A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. Both are acidic at physiological pH, but they differ in other key properties.

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleImpact on Drug Properties
pKa 4.2 - 4.54.5 - 4.9[1][2]Both are predominantly ionized at physiological pH, enabling similar ionic interactions with targets.[1][2]
Lipophilicity (logP) LowerHigher[2]Tetrazoles generally increase lipophilicity, which can affect absorption and distribution.[2]
Metabolic Stability Susceptible to glucuronidation and other metabolic transformations.Generally more resistant to metabolism; N-glucuronides are less reactive.[1]Improved metabolic stability can lead to a longer half-life and an enhanced pharmacokinetic profile.[1]
Oral Bioavailability Can be low due to ionization and first-pass metabolism.Often improved due to increased lipophilicity and metabolic stability. For example, the tetrazole-containing losartan has significantly better oral bioavailability than its carboxylic acid precursor.[2]Can lead to lower efficacious doses.

Note: The data presented is a representative compilation from different sources to highlight the comparative properties.[1][2]

Scaffold Hopping: Piperidine vs. Azepane Core for Improved Pharmacokinetics

Scaffold hopping allows for the exploration of novel chemical space by replacing the entire core of a molecule. A comparison of piperidine-based scaffolds with their seven-membered ring azepane counterparts can reveal differences in pharmacokinetic profiles.

Compound ClassT½ (h)Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)Species
Chiral Piperidine 4.38.70.4074Rat
Piperidine Alkaloid 7.990.6427.04624Rat
Azepane Derivative 2.125.33.235Rat

Note: This table presents a comparative view of pharmacokinetic parameters for different piperidine and azepane derivatives to illustrate potential differences arising from the core scaffold. The data is compiled from a comparative guide and may not represent a direct head-to-head study under identical conditions.[3]

Case Study: Applications in Kinase and Protease Inhibition

The N-substituted 3-oxopiperidine-4-carboxylate scaffold and its bioisosteres are frequently employed in the design of enzyme inhibitors, particularly for kinases and proteases, which are key targets in oncology, inflammation, and infectious diseases.

Kinase Inhibition

In the context of kinase inhibitors, the piperidine ring can serve as a scaffold to position substituents that interact with the hinge region, the DFG motif, or other key features of the ATP-binding pocket. The N-substituent plays a crucial role in determining selectivity and cellular activity.

G cluster_kinase Kinase Inhibition Kinase Kinase ATP ATP Substrate Substrate Phosphorylated_Substrate Phosphorylated_Substrate Inhibitor N-Substituted 3-Oxopiperidine-4-carboxylate

Protease Inhibition

Similarly, in protease inhibitor design, the scaffold can position pharmacophoric elements to interact with the catalytic triad and the substrate-binding pockets (S1, S2, etc.) of the enzyme.

G Protease {Protease Active Site | {  S1 Pocket |  S2 Pocket } |  Catalytic Triad} Cleaved_Products Cleaved Products Protease->Cleaved_Products Catalyzes cleavage Substrate Peptide Substrate Substrate->Protease Inhibitor Inhibitor P1 Group P2 Group Scaffold Inhibitor:P1->Protease:s1 Binds to Inhibitor:P2->Protease:s2 Binds to

Experimental Protocols

To ensure the reproducibility and direct comparison of findings, detailed and standardized experimental protocols are paramount. Below are representative protocols for key assays used to evaluate the compounds discussed in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds and control inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase, substrate, and assay buffer.

    • Add the kinase reaction mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

G A Prepare serial dilutions of test compounds in DMSO B Dispense compounds, vehicle, and controls into 384-well plate A->B C Add kinase and substrate mixture B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Add ATP detection reagent (stop reaction) E->F G Measure luminescence F->G H Calculate % inhibition and IC50 values G->H

In Vitro Protease Inhibition Assay (Fluorogenic Substrate)

Objective: To determine the IC50 of a test compound against a specific protease.

Materials:

  • Protease enzyme

  • Fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl, CaCl2, pH 8.0)

  • Test compounds and control inhibitor

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Mixture: In each well of a 96-well plate, add the test compound or control, and the protease enzyme. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Signal Detection: Measure the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm).

  • Data Analysis: Determine the reaction rates from the kinetic data. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G A Prepare serial dilutions of test compounds B Add compounds and protease to 96-well plate A->B C Pre-incubate at 37°C B->C D Add fluorogenic substrate C->D E Measure fluorescence (kinetic or endpoint) D->E F Calculate reaction rates, % inhibition, and IC50 E->F

Conclusion

The N-substituted 3-oxopiperidine-4-carboxylate scaffold remains a valuable and highly adaptable platform in drug discovery. Its utility is demonstrated in a wide array of biologically active molecules. However, a thorough understanding of its performance relative to alternative scaffolds is essential for optimizing drug candidates. Through strategic bioisosteric replacements and scaffold hopping, medicinal chemists can address the inherent limitations of this and other scaffolds, leading to the development of safer and more effective therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

References

Safety Operating Guide

Proper Disposal of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential, step-by-step procedures for the safe handling and disposal of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This information is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult with your EHS department for guidance tailored to your location and facilities.

Core Safety Principles and Hazard Assessment

This compound and its hydrochloride salt are classified as irritants, potentially causing skin, eye, and respiratory irritation.[1][2] As a piperidine derivative, it should be handled with caution, assuming it may share hazards common to this class of compounds, such as potential toxicity and environmental hazards. All waste generated from the handling of this compound, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous chemical waste.

Hazard ClassificationDescriptionPrimary Mitigation
Skin Irritant (Category 2) Causes skin irritation.[1][2]Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid prolonged or repeated contact.
Eye Irritant (Category 2) Causes serious eye irritation.[1][2]Wear safety glasses or goggles. If there is a splash risk, use a face shield.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][2]Handle in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust or vapors.
Environmental Hazard Piperidine derivatives can be harmful to aquatic life.[3]Do not dispose of down the drain or in general trash. All waste must be collected as hazardous chemical waste.

Experimental Protocols: Waste Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow outlines the necessary procedures from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat and closed-toe shoes.

All handling of solid this compound and the initial preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated "Hazardous Solid Waste" container.

    • This container must be made of a material compatible with the chemical, be in good condition with a secure lid, and be clearly labeled.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated "Hazardous Liquid Waste" container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes must be kept separate.[5]

    • The container should be shatter-resistant (plastic is often preferred) and have a tight-fitting screw-on cap.[6]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container labeled for chemical waste.

Step 3: Waste Container Labeling

Properly labeling hazardous waste containers is a regulatory requirement and essential for safety.

  • As soon as waste is first added to the container, affix a "Hazardous Waste" label provided by your institution's EHS department.[5][7]

  • The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).[5]

    • The approximate concentrations of all chemical components in the container.

    • Appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").

    • The date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory for the temporary storage of hazardous waste.

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the storage area is away from incompatible materials to prevent accidental reactions.[5]

  • Secondary containment (such as a spill tray) is required to capture any potential leaks.[5][7]

  • Keep the hazardous waste container securely sealed when not in use.[6][7]

Step 5: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved waste management vendor.

  • Once the waste container is full or you are nearing the SAA storage time or volume limits (consult your EHS department for specifics), arrange for a waste pickup.[6]

  • Follow your institution's procedures for requesting a hazardous waste collection from the EHS department.

  • Professional disposal for this type of chemical waste will likely involve high-temperature incineration to ensure complete destruction.[3]

G cluster_0 Step 1: Preparation & PPE cluster_1 Step 2: Waste Generation & Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Temporary Storage cluster_4 Step 5: Final Disposal PPE Wear appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (e.g., contaminated gloves, weigh paper) FumeHood->SolidWaste LiquidWaste Liquid Waste (e.g., solutions containing the compound) FumeHood->LiquidWaste SolidContainer Seal in compatible, labeled SOLID hazardous waste container SolidWaste->SolidContainer LiquidContainer Seal in compatible, labeled LIQUID hazardous waste container LiquidWaste->LiquidContainer SAA Store in designated Satellite Accumulation Area (SAA) with secondary containment SolidContainer->SAA LiquidContainer->SAA EHS_Pickup Request Waste Pickup from EHS Department SAA->EHS_Pickup Incineration Licensed Vendor Transports for High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the safe disposal of this compound.

Decontamination and Spill Response

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Containment: Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (such as sand or vermiculite).

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent or cleaning agent, collecting all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

References

Essential Safety and Operational Guide for Handling Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS No. 39514-19-7). The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Engineering Controls

Proper use of personal protective equipment and engineering controls is critical to minimize exposure and ensure safety when handling this compound. This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1]

Control TypeRecommendationStandard
Engineering Controls Handle in a well-ventilated place. Ensure adequate ventilation.[1]Local Exhaust Ventilation (LEV) or Fume Hood
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[1]EN 166 (EU) or NIOSH (US) approved[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves.[1]EU Directive 89/686/EEC and the standard EN 374
Hand Protection Chemical resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex are acceptable). Inspect gloves prior to use.[2][3]ASTM D6978 for chemotherapy gloves is a good practice
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For dusts, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1][3]Follow respirator manufacturer's recommendations

Safe Handling and Storage Protocol

Receiving and Storage:

  • Upon receiving, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[1]

Handling:

  • Work in a designated area with adequate ventilation, preferably within a chemical fume hood.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Spill and Emergency Procedures:

  • Spill: In case of a spill, avoid dust formation.[1] Collect and arrange for disposal. Prevent further leakage or spillage if it is safe to do so.[1]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Wear a self-contained breathing apparatus for firefighting if necessary.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation or rash occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. Get medical help if you feel unwell.[1]

Disposal Plan

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Work Area Prepare Ventilated Work Area (Fume Hood) Don PPE->Prepare Work Area Weigh/Measure Compound Weigh/Measure Compound (Avoid Dust Generation) Prepare Work Area->Weigh/Measure Compound Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste (Follow Regulations) Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE and Wash Hands Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

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Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.